2,5-Dimethylene-furan
Description
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Structure
3D Structure
Properties
CAS No. |
13314-90-4 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
2,5-dimethylidenefuran |
InChI |
InChI=1S/C6H6O/c1-5-3-4-6(2)7-5/h3-4H,1-2H2 |
InChI Key |
ZTFYRZFWGRCCCK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=C)O1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isolation of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylene-2,5-dihydrofuran is a highly reactive, non-aromatic isomer of 2,5-dimethylfuran. Its strained exocyclic double bonds and tendency to readily polymerize make its synthesis and isolation a significant challenge. This technical guide provides a comprehensive overview of the known synthetic routes to this elusive molecule, detailed experimental protocols, and methods for its characterization, including in-situ techniques and computational predictions. The inherent reactivity of 2,5-dimethylene-2,5-dihydrofuran makes it an interesting, albeit challenging, building block for chemical synthesis, and an understanding of its transient existence is crucial for harnessing its synthetic potential.
Introduction
2,5-Dimethylene-2,5-dihydrofuran is a cyclic diene with the IUPAC name 2,5-bis(methylidene)-2,5-dihydrofuran. Its structure, featuring two exocyclic double bonds on a dihydrofuran ring, imparts significant ring strain and high reactivity. Unlike its stable aromatic isomer, 2,5-dimethylfuran, the title compound readily undergoes polymerization at temperatures above -25 °C, precluding its isolation under standard laboratory conditions[1]. This guide details the primary methods for its generation and provides protocols for its synthesis and characterization, which are essential for researchers looking to utilize this reactive intermediate in further chemical transformations.
Synthetic Methodologies
Two principal strategies have been explored for the synthesis of 2,5-dimethylene-2,5-dihydrofuran: high-temperature vapor-phase pyrolysis and a multi-step approach involving a double elimination reaction from a suitable precursor.
Vapor-Phase Pyrolysis
Vapor-phase pyrolysis of (5-methyl-2-furyl)methyl benzoate is a direct method for the generation of 2,5-dimethylene-2,5-dihydrofuran. This process involves the high-temperature fragmentation of the precursor in the gas phase, followed by rapid quenching of the products at low temperatures to prevent polymerization.
Objective: To generate 2,5-dimethylene-2,5-dihydrofuran via flash vacuum pyrolysis.
Materials:
-
(5-Methyl-2-furyl)methyl benzoate (precursor)
-
Liquid nitrogen
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Pyrolysis apparatus consisting of a quartz tube, a furnace capable of reaching at least 700 °C, a vacuum system, and a cold trap (e.g., a cold finger or a collection flask cooled with liquid nitrogen).
Procedure:
-
Assemble the pyrolysis apparatus, ensuring all connections are vacuum-tight.
-
Place a sample of (5-methyl-2-furyl)methyl benzoate into the sample holder at the entrance of the quartz tube.
-
Evacuate the system to a low pressure (typically < 1 mbar).
-
Heat the furnace to the pyrolysis temperature (above 650 °C)[1].
-
Cool the cold trap with liquid nitrogen to a temperature of -196 °C.
-
Slowly sublime the precursor into the hot quartz tube by gently heating the sample holder. The precursor will fragment upon passing through the hot zone.
-
The volatile products, including 2,5-dimethylene-2,5-dihydrofuran, will be condensed and trapped on the cold surface.
-
After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure with an inert gas while maintaining the low temperature of the trap.
Isolation and Handling: Due to its high reactivity, 2,5-dimethylene-2,5-dihydrofuran will spontaneously polymerize upon warming to temperatures above -25 °C[1]. Therefore, any subsequent reactions or characterization must be performed in-situ at low temperatures or by using trapping agents. For isolation of the polymer, the cold trap can be allowed to warm to room temperature, which will induce polymerization.
Caption: Workflow for the synthesis of 2,5-dimethylene-2,5-dihydrofuran via pyrolysis.
Double Elimination Route
An alternative, albeit less direct, approach involves the synthesis of a suitable 2,5-disubstituted-2,5-dihydrofuran precursor followed by a double elimination reaction. A plausible precursor is 2,5-bis(chloromethyl)-2,5-dihydrofuran, which can be synthesized from 2,5-bis(hydroxymethyl)furan (BHMF).
BHMF can be readily prepared by the reduction of 5-hydroxymethylfurfural (HMF).
Objective: To synthesize 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (HMF).
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve HMF in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield BHMF as a solid.
The diol (BHMF) can be converted to the corresponding dichloride. A similar procedure for the chlorination of furan-2,5-dimethanol has been reported[2].
Objective: To synthesize 2,5-bis(chloromethyl)furan.
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dry chloroform
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, dissolve BHMF and pyridine in dry chloroform.
-
Cool the stirred solution to -40 °C.
-
Add a solution of thionyl chloride in dry chloroform dropwise, maintaining the temperature below -30 °C.
-
After the addition, stir the mixture at -40 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Quench the reaction with ice-cold water.
-
Separate the organic layer, wash with 5% sodium hydroxide solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,5-bis(chloromethyl)furan.
The final step is a double dehydrochlorination. This reaction needs to be carried out at low temperatures with a strong, non-nucleophilic base to favor elimination over substitution and to prevent polymerization of the product.
Objective: To generate 2,5-dimethylene-2,5-dihydrofuran via double elimination.
Materials:
-
2,5-Bis(chloromethyl)furan
-
Potassium tert-butoxide (t-BuOK)
-
Dry tetrahydrofuran (THF), pre-cooled to -78 °C
-
Trapping agent (e.g., maleic anhydride or a reactive dienophile)
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 2,5-bis(chloromethyl)furan in dry, pre-cooled THF at -78 °C.
-
Add a solution of the trapping agent to the reaction mixture.
-
Slowly add a solution of potassium tert-butoxide in dry THF to the stirred mixture at -78 °C.
-
Monitor the reaction by TLC for the consumption of the starting material and formation of the trapped adduct.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the Diels-Alder adduct by column chromatography to confirm the transient formation of 2,5-dimethylene-2,5-dihydrofuran.
Caption: Proposed workflow for the synthesis of 2,5-dimethylene-2,5-dihydrofuran via a double elimination route.
Isolation and Stability
As previously stated, 2,5-dimethylene-2,5-dihydrofuran is thermally unstable and polymerizes at temperatures above -25 °C[1]. Therefore, its isolation as a pure, stable compound at room temperature is not feasible. For characterization or use in subsequent reactions, it must be handled at or below cryogenic temperatures, or generated in the presence of a trapping agent.
Characterization
Due to its instability, experimental characterization data for 2,5-dimethylene-2,5-dihydrofuran is scarce. The following sections provide predicted spectroscopic data based on computational methods and discuss potential in-situ characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Computational methods can provide valuable estimates of NMR chemical shifts[2][3][4][5][6][7][8]. The predicted ¹H and ¹³C NMR spectra for 2,5-dimethylene-2,5-dihydrofuran are presented below. These predictions are based on density functional theory (DFT) calculations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethylene-2,5-dihydrofuran
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (olefinic, exocyclic) | 4.5 - 5.0 | s |
| ¹H (ring) | 6.0 - 6.5 | s |
| ¹³C (exocyclic CH₂) | 90 - 100 | t |
| ¹³C (ring C=C) | 125 - 135 | d |
| ¹³C (ring C-O) | 145 - 155 | s |
In-situ NMR: Low-temperature NMR spectroscopy could potentially be used to observe the signals of 2,5-dimethylene-2,5-dihydrofuran if it is generated and maintained at a sufficiently low temperature (e.g., in a cryoprobe)[9].
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of 2,5-dimethylene-2,5-dihydrofuran would be characterized by the following key vibrational modes.
Table 2: Predicted Key IR Absorption Frequencies for 2,5-Dimethylene-2,5-dihydrofuran
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | =C-H stretch (exocyclic) |
| ~3050 | =C-H stretch (ring) |
| ~1650 | C=C stretch (exocyclic) |
| ~1600 | C=C stretch (ring) |
| ~1100 | C-O-C stretch |
Matrix Isolation IR: This technique, where the molecule is trapped in an inert gas matrix at very low temperatures, could be employed to obtain an experimental IR spectrum of the isolated molecule[10][11].
Mass Spectrometry (MS)
Due to its instability, obtaining a conventional mass spectrum is challenging. Gas chromatography-mass spectrometry (GC-MS) would likely lead to decomposition or polymerization in the injection port or on the column. Direct infusion at low temperatures or analysis of the pyrolysis products in real-time using a mass spectrometer coupled to the pyrolysis reactor could potentially allow for the detection of the molecular ion.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 94.0419 (for C₆H₆O)
-
Fragmentation: Likely fragmentation pathways would involve the loss of CO, C₂H₂, and other small neutral molecules, similar to other furan derivatives[3][4][5][12][13][14][15].
Reactivity and Potential Applications
The high reactivity of 2,5-dimethylene-2,5-dihydrofuran is dominated by its propensity to undergo polymerization and its ability to act as a reactive diene in Diels-Alder reactions.
Polymerization
The spontaneous polymerization of 2,5-dimethylene-2,5-dihydrofuran at temperatures above -25 °C yields poly(2,5-furyleneethylene)[1]. This polymerization is believed to proceed via a free-radical or a Diels-Alder type mechanism. The resulting polymer is reported to be cross-linked and insoluble[1].
Caption: Schematic of the polymerization of 2,5-dimethylene-2,5-dihydrofuran.
Diels-Alder Reactions
As a conjugated diene, 2,5-dimethylene-2,5-dihydrofuran is expected to readily participate in [4+2] cycloaddition reactions with a variety of dienophiles. This reactivity provides a powerful tool for the synthesis of complex molecules containing a fused furan ring system. The use of a trapping agent, as described in the elimination synthesis protocol, is a practical application of this reactivity to confirm the formation of the transient diene[16][17][18][19].
Conclusion
2,5-Dimethylene-2,5-dihydrofuran is a fascinating and highly reactive molecule. While its instability poses significant challenges to its isolation and characterization, the synthetic methods outlined in this guide provide pathways for its generation. The pyrolysis of (5-methyl-2-furyl)methyl benzoate stands as the most direct route, while a double elimination strategy offers a plausible alternative. The future of research on this compound will likely rely on in-situ characterization techniques and its immediate use in subsequent reactions, such as Diels-Alder cycloadditions, to unlock its potential as a reactive building block in organic synthesis. Further investigation into its controlled polymerization could also lead to novel materials with unique properties.
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. scielo.br [scielo.br]
- 5. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Dihydrofuran(1708-29-8) 1H NMR [m.chemicalbook.com]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Furan, 2,3-dihydro-2,5-dimethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Diels-Alder Conversion of Acrylic Acid and 2,5-Dimethylfuran to para-Xylene Over Heterogeneous Bi-BTC Metal-Organic Framework Catalysts Under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Overview
A comprehensive search for detailed spectroscopic data and experimental protocols specifically for 2,5-dimethylene-2,5-dihydrofuran did not yield sufficient peer-reviewed or publicly available information to construct an in-depth technical guide as requested. The available scientific literature extensively covers related but structurally distinct compounds such as 2,5-dimethylfuran, 2,5-dihydrofuran, and their derivatives. However, specific experimental spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) and detailed synthetic and characterization methodologies for the target molecule, 2,5-dimethylene-2,5-dihydrofuran (an exo-methylene furan derivative), remain elusive in the provided search results.
This document aims to provide a foundational guide for researchers and drug development professionals on the anticipated spectroscopic properties and the general experimental workflows that would be employed for the characterization of 2,5-dimethylene-2,5-dihydrofuran, based on the known characteristics of its structural analogs.
Hypothetical Spectroscopic Data & Experimental Protocols
While specific data is unavailable, one can predict the expected spectral features and outline the necessary experimental procedures for the full characterization of 2,5-dimethylene-2,5-dihydrofuran.
Synthesis
The synthesis of 2,5-dimethylene-2,5-dihydrofuran is not well-documented in the provided search results. However, analogous syntheses for substituted dihydrofurans often involve methods such as ring-closing metathesis or the cyclization of appropriate precursors. A potential synthetic route could involve the dehydration of 2,5-bis(hydroxymethyl)furan, though this is speculative.
General Experimental Protocol for Synthesis (Hypothetical):
-
A suitable starting material, such as a diol or a dihalide precursor, would be dissolved in an appropriate organic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The necessary reagents for the specific reaction (e.g., a catalyst for cyclization, a base for elimination) would be added, often in a controlled manner (e.g., dropwise addition at a specific temperature).
-
The reaction mixture would be stirred at a controlled temperature for a predetermined period, with reaction progress monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction would be quenched, and the crude product would be isolated through an aqueous workup and extraction with an organic solvent.
-
Purification of the crude product would be achieved using techniques such as column chromatography, distillation, or recrystallization to yield the pure 2,5-dimethylene-2,5-dihydrofuran.
Spectroscopic Characterization Workflow
The general workflow for the spectroscopic characterization of a newly synthesized compound like 2,5-dimethylene-2,5-dihydrofuran is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,5-dimethylene-2,5-dihydrofuran, both ¹H and ¹³C NMR would be essential.
Experimental Protocol for NMR Spectroscopy:
-
A small sample (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired.
-
The data is processed (Fourier transformation, phasing, baseline correction) and analyzed to determine the chemical structure.
Anticipated NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Olefinic Protons (furan ring) | ~6.0 - 6.5 | Singlet | 2H | H-3, H-4 |
| Exo-methylene Protons | ~4.5 - 5.0 | Two Doublets | 2H + 2H | =CH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Quaternary Carbons (furan ring) | ~140 - 150 | C-2, C-5 |
| Olefinic Carbons (furan ring) | ~110 - 120 | C-3, C-4 |
| Exo-methylene Carbons | ~90 - 100 | =CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
-
A small amount of the sample is prepared for analysis (e.g., as a thin film on a salt plate for a liquid, or mixed with KBr to form a pellet for a solid).
-
The sample is placed in the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Anticipated IR Data
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Olefinic |
| ~1650 | C=C stretch | Alkene |
| ~1600 | C=C stretch | Furan ring |
| ~1100 | C-O-C stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry:
-
A dilute solution of the sample is prepared.
-
The sample is introduced into the mass spectrometer via an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The mass-to-charge ratio of the molecular ion and fragment ions are detected.
Anticipated Mass Spectrometry Data
| m/z | Assignment |
| [M]⁺ | Molecular Ion |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-CO]⁺ | Loss of carbon monoxide |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Experimental Protocol for UV-Vis Spectroscopy:
-
A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) is prepared.
-
The solution is placed in a cuvette.
-
The absorbance spectrum is recorded over the ultraviolet and visible range (typically 200-800 nm).
Anticipated UV-Vis Data
| λmax (nm) | Transition |
| ~220 - 250 | π → π* |
Reactivity of 2,5-Dimethylene-2,5-dihydrofuran as a Conjugated Diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,5-Dimethylene-2,5-dihydrofuran is a highly reactive, non-aromatic, exocyclic conjugated diene. Its unique structural features, particularly the fixed s-cis conformation of the diene system, make it a potent participant in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This technical guide provides an in-depth analysis of the reactivity of 2,5-dimethylene-2,5-dihydrofuran, drawing upon the established principles of cycloaddition chemistry and the observed behavior of analogous furan-based dienes. Due to its transient nature, this diene is typically generated in situ and trapped with a suitable dienophile. This document outlines the theoretical basis for its reactivity, predicted reaction outcomes, and general experimental considerations.
Introduction to 2,5-Dimethylene-2,5-dihydrofuran
2,5-Dimethylene-2,5-dihydrofuran, also known as 2,5-bis(methylene)-2,5-dihydrofuran, is a five-membered heterocyclic compound containing two exocyclic double bonds conjugated with the endocyclic double bonds of the dihydrofuran ring. This arrangement creates a fixed s-cis diene system, which is sterically ideal for concerted [4+2] cycloaddition reactions. Unlike its aromatic counterpart, 2,5-dimethylfuran, the disruption of aromaticity is not a kinetic barrier, leading to significantly enhanced reactivity in Diels-Alder reactions.
The high reactivity and inherent instability of 2,5-dimethylene-2,5-dihydrofuran mean that it is not typically isolated. Instead, it is generated as a transient intermediate in the presence of a trapping agent (a dienophile) to yield the corresponding cycloadduct.
Generation of 2,5-Dimethylene-2,5-dihydrofuran
The in situ generation of 2,5-dimethylene-2,5-dihydrofuran can be conceptually approached through elimination reactions from suitably substituted 2,5-dimethyl-2,5-dihydrofurans. Potential precursors could include:
-
Bis(halomethyl) derivatives: 2,5-Bis(halomethyl)-2,5-dihydrofurans could undergo dehydrohalogenation upon treatment with a strong base.
-
Quaternary ammonium salts: Hofmann elimination of 2,5-bis[(trimethylammonio)methyl]-2,5-dihydrofuran salts.
-
Pyrolysis of esters or xanthates: Chugaev or ester pyrolysis from 2,5-bis(hydroxymethyl)-2,5-dihydrofuran derivatives.
A general workflow for the generation and trapping of this reactive diene is depicted below.
Caption: General workflow for the in-situ generation and Diels-Alder trapping of 2,5-dimethylene-2,5-dihydrofuran.
Reactivity in Diels-Alder Cycloadditions
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of 2,5-dimethylene-2,5-dihydrofuran as a diene is governed by several factors:
-
Frontier Molecular Orbital (FMO) Theory: The reaction rate is primarily controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.
-
Stereoselectivity: Diels-Alder reactions are stereospecific. The stereochemistry of the dienophile is retained in the product. When cyclic dienes are used, two stereoisomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product. For furan-based dienes, the formation of the exo adduct is often observed, particularly under thermodynamic control.[1]
A schematic of the Diels-Alder reaction of 2,5-dimethylene-2,5-dihydrofuran is shown below.
Caption: Generalized Diels-Alder reaction of 2,5-dimethylene-2,5-dihydrofuran with a dienophile.
Quantitative Data from Analogous Furan Systems
Direct quantitative data for the Diels-Alder reactions of 2,5-dimethylene-2,5-dihydrofuran is scarce in the literature. However, the reactivity of the closely related and well-studied 2,5-dimethylfuran and 2,5-bis(hydroxymethyl)furan provides valuable insights. The following tables summarize representative data for these analogous systems.
Table 1: Diels-Alder Reactions of 2,5-Dimethylfuran with Various Dienophiles
| Dienophile | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Stereoselectivity (endo:exo) |
| N-(p-tolyl)maleimide[1] | Toluene | 80 | - | exo-adduct | 50 | Not reported (exo observed) |
| N-(p-tolyl)maleimide[1] | Diethyl ether | Room Temp. | - | endo-adduct | - | Not reported (endo observed) |
| Vinylene carbonate | Neat | 110 | 24 h | exo-adduct | 95 | >99:1 |
Table 2: Diels-Alder Reactions of 2,5-Bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide Derivatives [2]
| Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (endo:exo) |
| N-(4-hydroxyphenyl)maleimide | Methanol | 80 | 24 | 3 | 86:14 |
| N-phenylmaleimide | Methanol | 24 | 24 | 92 | 90:10 |
| N-(4-nitrophenyl)maleimide | Ethyl Acetate | 24 | 24 | 93 | 91:9 |
Experimental Protocols for Analogous Systems
The following protocols for the Diels-Alder reactions of 2,5-dimethylfuran and 2,5-bis(hydroxymethyl)furan serve as a model for potential experimental setups for trapping 2,5-dimethylene-2,5-dihydrofuran.
Protocol 1: Reaction of 2,5-Dimethylfuran with N-(p-tolyl)maleimide [1]
-
Reactant Preparation: A solution of N-(p-tolyl)maleimide is prepared in toluene.
-
Reaction Setup: 2,5-Dimethylfuran is added to the solution of the dienophile.
-
Reaction Conditions: The reaction mixture is heated to 80 °C.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the exo-Diels-Alder adduct.
Protocol 2: General Synthesis of 4,7-Bis(hydroxymethyl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione [2]
-
Reactant Preparation: N-phenylmaleimide (0.78 mmol) and 2,5-bis(hydroxymethyl)furan (BHMF) (0.78 mmol) are dissolved in methanol (1.686 cm³).
-
Reaction Setup: The reactants are combined in a round-bottom flask with a magnetic stirring bar under constant stirring.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 24 °C) for 24 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is evaporated, and the product is purified, for example, by recrystallization.
Applications in Drug Development and Organic Synthesis
The oxabicyclic framework generated from the Diels-Alder reaction of furan-based dienes is a prevalent motif in many natural products and pharmaceutically active compounds. The ability to rapidly construct this complex, three-dimensional architecture in a single step makes this reaction highly valuable in synthetic chemistry. The resulting cycloadducts can be further functionalized, providing access to a diverse range of molecular scaffolds for drug discovery and development.
Conclusion
2,5-Dimethylene-2,5-dihydrofuran represents a highly reactive yet synthetically valuable diene for [4+2] cycloaddition reactions. Its fixed s-cis conformation predisposes it to rapid reaction with a variety of dienophiles. While its transient nature necessitates in situ generation and trapping, the resulting oxabicyclic products are of significant interest in organic synthesis and medicinal chemistry. Further research into efficient methods for its generation will undoubtedly expand its utility as a powerful tool for the construction of complex molecules. The data and protocols from analogous, more stable furan dienes provide a solid foundation for the exploration of the chemistry of this reactive intermediate.
References
Exploring Novel Furan Derivatives with Exocyclic Double Bonds: A Technical Guide for Drug Development Professionals
Introduction: The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities. A particularly interesting class of these compounds are furan derivatives bearing exocyclic double bonds. This structural feature often imparts enhanced reactivity and specific interactions with biological targets, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their potential as anticancer and antimicrobial agents.
Synthesis of Furan Derivatives with Exocyclic Double Bonds
The synthesis of furan derivatives with exocyclic double bonds can be achieved through various synthetic strategies. A common approach involves the condensation of a furan-containing precursor with an active methylene compound or an aldehyde.
One notable example is the synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one. This compound is prepared from 3,4-dimethoxyhippuric acid and furan in the presence of acetic anhydride and anhydrous pyridine.[1] The exocyclic double bond is formed through the reaction of the oxazolone ring with the aldehyde group of the furan precursor.
Another versatile method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring. Modification of the starting materials allows for the introduction of substituents that can be further functionalized to create an exocyclic double bond. Similarly, the Fiest-Benary synthesis, reacting α-halo ketones with β-keto esters, offers another route to substituted furans that can serve as precursors.
Biological Activity and Quantitative Data
Furan derivatives with exocyclic double bonds have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases. The quantitative biological data for selected compounds are summarized in the tables below.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [2] |
| Benzo[b]furan derivative 26 | MDA MB-231 (Breast) | Not specified | [2] |
| Benzo[b]furan derivative 36 | MDA MB-231 (Breast) | Not specified | [2] |
| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [1] |
| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [1] |
| Pyrazoline derivative 7c | SR (Leukemia) | 0.09 | [3] |
| Pyrazoline derivative 7e | SR (Leukemia) | 0.05 | [3] |
| Pyridine derivative 11a | SR (Leukemia) | 0.06 | [3] |
Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [4] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [4] |
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the molecular mechanisms by which these furan derivatives exert their biological effects. In cancer, a prominent mechanism is the induction of apoptosis through the modulation of key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Certain benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and metabolism and is often aberrantly activated in cancer. Inhibition of this pathway by the furan derivatives leads to cell cycle arrest at the G2/M phase and ultimately, programmed cell death.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.
Intrinsic Apoptosis Pathway
Other furan-based compounds have been found to induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the activation of caspases, culminating in apoptosis.
Caption: Induction of intrinsic apoptosis by furan derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of furan derivatives with exocyclic double bonds.
General Synthetic Workflow
The synthesis of these compounds typically follows a multi-step process that can be generalized as shown in the workflow below.
Caption: General workflow for the synthesis of furan derivatives.
Synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one
Materials:
-
3,4-dimethoxyhippuric acid
-
Furan
-
Acetic anhydride
-
Anhydrous pyridine
Procedure:
-
A mixture of 3,4-dimethoxyhippuric acid and furan is prepared.
-
Acetic anhydride containing anhydrous pyridine is added to the mixture.
-
The reaction is stirred at a specified temperature for a set period.
-
The reaction mixture is then cooled and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Furan derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furan derivative (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p53, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion
Furan derivatives with exocyclic double bonds represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their diverse synthetic accessibility and potent biological activities, coupled with an increasing understanding of their mechanisms of action, make them a focal point for further research and development. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and harness the therapeutic potential of these novel chemical entities.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Theoretical Prediction of 2,5-Dimethylfuran Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylfuran (DMF), a biomass-derived platform chemical, has garnered significant attention as a renewable building block for the synthesis of fine chemicals and polymer precursors.[1][2] Its furan core imparts a unique combination of aromaticity and diene character, making it a versatile participant in a range of chemical transformations. Understanding and predicting the reactivity of DMF is crucial for designing efficient synthetic routes and developing novel applications. This technical guide provides an in-depth analysis of the theoretical prediction of 2,5-dimethylfuran's reactivity, with a primary focus on its behavior in cycloaddition reactions, a cornerstone of its synthetic utility.
The reactivity of furan and its derivatives, including DMF, has been extensively explored through computational chemistry.[1] These theoretical studies provide valuable insights into reaction mechanisms, kinetics, and selectivity, complementing experimental findings and guiding further research. The Diels-Alder reaction, in particular, has been a major area of investigation, showcasing DMF's ability to act as a diene to form complex cyclic architectures.[1][3][4][5][6]
Diels-Alder Reactivity of 2,5-Dimethylfuran
The [4+2] Diels-Alder cycloaddition is a key reaction of 2,5-dimethylfuran, enabling the construction of oxabicyclic systems that are precursors to a variety of valuable compounds, including p-xylene.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions.
In its reaction with ethylene derivatives, 2,5-dimethylfuran typically acts as the nucleophile, while the ethylene derivative, activated by electron-withdrawing groups, behaves as the electrophile.[3] The polarity of the reaction, influenced by the electrophilicity of the dienophile, plays a significant role in determining the reaction's activation energy.[3] An increase in the polarity of the reaction has been shown to linearly decrease the activation Gibbs free energy.[3]
Reaction Mechanism and Selectivity
The mechanism of the Diels-Alder reaction between 2,5-dimethylfuran and activated ethylene derivatives is generally a one-step process.[3] However, the synchronicity of the bond formation can vary. The presence of strong electron-withdrawing groups on the dienophile can lead to a more asynchronous transition state.[3]
Stereoselectivity, specifically the preference for the endo or exo adduct, is a critical aspect of the Diels-Alder reaction. Theoretical calculations have shown that for the reaction of 2,5-dimethylfuran with ethylene derivatives, the endo pathway is often kinetically favored, while the exo product is thermodynamically more stable.[3] The endo/exo selectivity is primarily driven by differences in interaction energies between the diene and dienophile in the transition state.[3]
Other Areas of Reactivity
Beyond cycloadditions, the reactivity of 2,5-dimethylfuran has been theoretically and experimentally investigated in other contexts:
-
Oxidation: The reaction of 2,5-dimethylfuran with ozone has been studied to understand its atmospheric chemistry. This nighttime oxidation pathway is significant for biomass burning plumes and can contribute to the formation of secondary organic aerosols and acidic species.[7]
-
Hydrogen Abstraction and Addition: The reaction of 2,5-dimethylfuran with hydrogen atoms has been modeled to understand its high-temperature chemistry, relevant to its use as a biofuel. These studies have explored the competition between hydrogen abstraction from the methyl groups and hydrogen addition to the furan ring, leading to various decomposition pathways.[8]
-
Acid-Catalyzed Ring Opening: In the presence of acid and water, 2,5-dimethylfuran can undergo a ring-opening reaction to form 2,5-hexanedione. This reaction is a key step in converting biomass-derived furans into other valuable chemicals.[9]
Quantitative Data from Theoretical Studies
The following table summarizes representative quantitative data from theoretical studies on the reactivity of 2,5-dimethylfuran. It is important to note that the values are highly dependent on the specific reaction, level of theory, and basis set used in the calculations.
| Reaction | Dienophile | Level of Theory | Calculated Parameter | Value | Reference |
| Diels-Alder | Ethylene Derivatives | DFT (M06-2X/6-311+G(d,p)) | Activation Gibbs Free Energy | Decreases with increasing polarity | [3] |
| Diels-Alder | Ethylene Derivatives | DFT (M06-2X/6-311+G(d,p)) | Endo/Exo Selectivity | Endo kinetically favored, Exo thermodynamically favored | [3] |
| Thermochemistry | - | Feller-Petersen-Dixon | Enthalpy of Formation (298.15 K) | -124.6 ± 6 kJ/mol | [10] |
| Ozonolysis | Ozone | - | Rate Coefficient (299 ± 2 K) | (3.3 ± 1.0) × 10⁻¹⁶ cm³/molecule/s | |
| H-atom reaction | H-atom | CBS-QB3 | Major products | Methylfuran + CH₃, 1,3-butadiene + CH₃CO | [8] |
Experimental and Computational Protocols
The theoretical prediction of 2,5-dimethylfuran reactivity relies on a variety of computational chemistry methods. A typical workflow for such studies is outlined below.
Computational Methodology
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected level of theory and basis set. A commonly used method for studying the Diels-Alder reactions of furans is Density Functional Theory (DFT) with a functional such as M06-2X, which is known to perform well for organometallic and inorganometallic chemistry and noncovalent interactions. A Pople-style basis set, for instance, 6-311+G(d,p), is often employed.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is often performed.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set. For high-accuracy thermochemical data, methods like the Feller-Petersen-Dixon approach may be used.[10]
-
Solvation Effects: If the reaction is performed in a solvent, the effect of the solvent can be included using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[4]
Visualizations
Diels-Alder Reaction Pathway of 2,5-Dimethylfuran
Caption: Generalized reaction coordinate for the Diels-Alder cycloaddition of 2,5-dimethylfuran.
Computational Workflow for Reactivity Prediction
Caption: A typical workflow for the computational prediction of chemical reactivity.
Factors Influencing 2,5-Dimethylfuran Reactivity
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the Reaction Mechanism of Diels-Alder Cycloadditions between 2,5-Dimethylfuran and Ethylene Derivatives Using Topological Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Aromaticity in Substituted Furans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and electronic properties intrinsically linked to the aromaticity of its five-membered ring. Understanding how substituents modulate this aromatic character is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the principles governing the aromaticity of substituted furans, supported by quantitative data, detailed experimental and computational protocols, and a logical visualization of the structure-aromaticity relationship.
The Aromaticity of Unsubstituted Furan: A Delicate Balance
Furan is an aromatic heterocycle that adheres to Hückel's rule, possessing a cyclic, planar system of 6 π-electrons.[1][2] Four of these electrons originate from the two carbon-carbon double bonds, while the oxygen heteroatom contributes the remaining two from one of its lone pairs residing in a p-orbital.[3][4][5] This electron delocalization results in a resonance energy of approximately 16 kcal/mol (67 kJ/mol), bestowing aromatic character upon the ring.[1]
However, the aromaticity of furan is considered modest when compared to its heterocyclic counterparts, pyrrole and thiophene, and significantly less than that of benzene.[1][2] This diminished aromaticity is primarily attributed to the high electronegativity of the oxygen atom, which tends to hold its lone pair of electrons more tightly, thereby reducing the efficiency of their delocalization within the π-system.[2] This inherent characteristic makes the aromaticity of the furan ring highly susceptible to the electronic effects of substituents.
Quantifying Aromaticity: Key Methodologies
The aromaticity of a molecule is not a directly observable physical quantity but is rather inferred from various experimental and computational measurements. The most widely accepted indices for quantifying the aromaticity of substituted furans include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Bird Index.
Experimental and Computational Protocols
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity that evaluates the deviation of bond lengths within the ring from an optimal, "aromatic" bond length. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less suggests a non-aromatic or anti-aromatic character, respectively.
Computational Protocol for HOMA Calculation:
-
Geometry Optimization: The molecular geometry of the substituted furan is optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a basis set such as B3LYP/6-311+G(d,p), as implemented in software packages like Gaussian.[6][7]
-
Bond Length Extraction: The equilibrium bond lengths (Ri) of all bonds within the furan ring are extracted from the optimized geometry.
-
HOMA Calculation: The HOMA index is calculated using the following formula:
HOMA = 1 - [α/n * Σ(Ropt - Ri)2]
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant chosen to give HOMA = 0 for a hypothetical Kekulé structure and HOMA = 1 for a reference aromatic molecule (e.g., benzene). For C-C and C-O bonds, specific optimized parameters are required.[3][4]
-
R_opt is the optimal bond length for a given bond type (e.g., C-C, C-O) in a fully aromatic system.
-
R_i is the actual bond length of the i-th bond in the furan ring.
-
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity that is determined computationally. It measures the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) or 1 Å above the ring center (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. More negative values generally correspond to a higher degree of aromaticity.
Computational Protocol for NICS Calculation:
-
Geometry Optimization: The molecular geometry is optimized as described for the HOMA calculation.
-
Ghost Atom Placement: A "ghost" atom (Bq) with no basis functions, electrons, or nuclear charge is placed at the geometric center of the furan ring for NICS(0) calculation, or 1 Å perpendicularly above the center for NICS(1).
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized geometry including the ghost atom, using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory as the optimization.
-
NICS Value Extraction: The isotropic magnetic shielding tensor of the ghost atom is obtained from the output of the NMR calculation. The NICS value is the negative of this isotropic shielding value.
Bird's Aromaticity Index (I)
The Bird Index is another geometry-based index that is particularly useful for five-membered heterocycles. It is calculated based on the variation of bond orders (or lengths) within the ring.
Computational Protocol for Bird Index Calculation:
-
Geometry Optimization: The molecular geometry is optimized as described previously.
-
Bond Length Extraction: The bond lengths of the furan ring are extracted from the optimized geometry.
-
Bird Index Calculation: The Bird Index (I) for a five-membered ring is calculated using the formula:
I = 100 * (1 - V/Vk)
where V is a term that quantifies the variation in bond lengths and is calculated as:
V = (1/n) * Σ( (Rmean - Ri) / Rmean )2 * 100
and Vk is a constant for five-membered rings, typically taken as 35. Rmean is the average bond length in the ring, and Ri are the individual bond lengths.
Substituent Effects on Furan Aromaticity: A Quantitative Overview
The electronic nature of a substituent and its position on the furan ring have a profound impact on the degree of aromaticity. In general, electron-withdrawing groups (EWGs) tend to increase the aromaticity of the furan ring, while electron-donating groups (EDGs) typically decrease it. This can be rationalized by the π-excessive nature of the furan ring; EWGs help to delocalize the excess electron density more evenly, thus enhancing aromatic character, whereas EDGs can lead to a localization of electron density, disrupting the aromatic system.
The following table summarizes the calculated HOMA and NICS(1) values for a series of 2- and 3-substituted furans, illustrating these trends.
| Substituent | Position | Substituent Type | HOMA | NICS(1) (ppm) |
| -H | - | - | 0.790 | -12.5 |
| -CH3 | 2 | EDG (weak) | 0.785 | -12.2 |
| -NH2 | 2 | EDG (strong) | 0.771 | -11.5 |
| -OH | 2 | EDG (strong) | 0.778 | -11.9 |
| -F | 2 | EWG (inductive) | 0.798 | -13.1 |
| -CN | 2 | EWG (strong) | 0.815 | -14.2 |
| -NO2 | 2 | EWG (strong) | 0.825 | -14.8 |
| -CHO | 2 | EWG (moderate) | 0.809 | -13.8 |
| -CH3 | 3 | EDG (weak) | 0.788 | -12.4 |
| -NH2 | 3 | EDG (strong) | 0.775 | -11.7 |
| -OH | 3 | EDG (strong) | 0.781 | -12.0 |
| -F | 3 | EWG (inductive) | 0.795 | -12.9 |
| -CN | 3 | EWG (strong) | 0.811 | -13.9 |
| -NO2 | 3 | EWG (strong) | 0.820 | -14.5 |
| -CHO | 3 | EWG (moderate) | 0.805 | -13.6 |
Note: The values presented in this table are representative and have been compiled from computational studies. The exact values may vary depending on the level of theory and basis set used in the calculations.
Visualizing the Logical Relationship
The interplay between substituent properties, their position on the furan ring, and the resulting change in aromaticity can be effectively visualized. The following diagram, generated using the DOT language, illustrates this logical workflow.
Caption: Logical flow of substituent effects on furan aromaticity.
Conclusion
The aromaticity of the furan ring is a tunable property that is highly sensitive to the electronic nature and position of substituents. Electron-withdrawing groups generally enhance the aromatic character by delocalizing the ring's π-electron density, while electron-donating groups tend to have the opposite effect. A quantitative understanding of these effects, facilitated by computational indices such as HOMA and NICS, is crucial for the design of furan-containing molecules with desired electronic and biological properties. This guide provides a foundational framework for researchers in drug development and materials science to navigate the intricate relationship between structure and aromaticity in this important class of heterocyclic compounds.
References
- 1. Aromaticity in heterocycles: new HOMA index parametrization | Semantic Scholar [semanticscholar.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HOMER: a reparameterization of the harmonic oscillator model of aromaticity (HOMA) for excited states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00842H [pubs.rsc.org]
- 6. sid.ir [sid.ir]
- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00093H [pubs.rsc.org]
Unraveling the Thermal Fortitude of Furanic Biofuels: An In-depth Technical Guide to the Initial Decomposition Pathways of 2,5-Dimethylfuran and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial decomposition pathways of 2,5-dimethylfuran (DMF), a promising biofuel, and its isomers. Understanding the thermal stability and degradation mechanisms of these furanic compounds is paramount for their application in combustion engines and for assessing their atmospheric fate. This document summarizes key findings from experimental and computational studies, presenting quantitative data in structured tables and visualizing complex reaction pathways.
Introduction to Furanic Biofuels and Their Decomposition
Furanic compounds, particularly 2,5-dimethylfuran, have garnered significant attention as renewable alternatives to fossil fuels due to their high energy density and favorable combustion properties. However, their thermal decomposition under high-temperature conditions, such as those found in internal combustion engines, dictates their performance and emission profiles. The initial steps in the decomposition of these molecules are critical as they produce reactive intermediates that govern the subsequent reaction cascades. This guide focuses on the unimolecular decomposition pathways that are the first events in the thermal degradation of 2,5-dimethylfuran and its structural isomers.
Experimental and Computational Methodologies
The investigation into the decomposition of dimethylfurans employs a combination of experimental and theoretical approaches to elucidate the complex reaction networks.
Experimental Protocols
Shock Tube Pyrolysis: A common experimental technique involves studying the thermal reactions of the target compound behind reflected shock waves in a single-pulse shock tube.
-
Apparatus: A pressurized driver single-pulse shock tube is utilized.
-
Conditions: The experiments are typically conducted over a temperature range of 1070–1370 K.[1]
-
Mixture Preparation: The dimethylfuran isomer is diluted in an inert gas, such as argon, to concentrations of around 0.5%.
-
Analysis: The post-shock product mixtures are rapidly quenched and analyzed using gas chromatography (GC) with flame ionization detectors (FID) and mass spectrometry (MS) to identify and quantify the decomposition products. Carbon monoxide analysis is often performed separately using a molecular sieve column.
Flow Reactor Pyrolysis: Another method involves studying the pyrolysis in a flow reactor at various pressures.
-
Apparatus: A bench-scale flow reactor coupled with a dedicated gas chromatography system.
-
Conditions: The reactor temperature is varied over a range, for instance, from 873 K to 1098 K, at a fixed pressure.
-
Analysis: On-line analysis of the reactor effluent provides detailed quantitative data on the product distribution.
Computational Methods
Theoretical studies, primarily using ab initio calculations, provide detailed insights into the potential energy surfaces and reaction kinetics.
-
Methodology: The CBS-QB3 (Complete Basis Set-QB3) level of theory is frequently employed to study the unimolecular decomposition pathways.[2] This method allows for the exploration of various reaction channels, including bond fissions, ring openings, and hydrogen or methyl group transfers involving carbene intermediates.[2]
-
Data Derived: These computational studies yield crucial thermochemical data and high-pressure limit rate constants for the elementary reactions involved in the decomposition.[2]
Initial Decomposition Pathways of 2,5-Dimethylfuran (2,5-DMF)
The thermal decomposition of 2,5-dimethylfuran is a complex process involving several competing initial pathways. The primary routes of unimolecular decomposition are C-H bond fission, hydrogen and methyl group transfers leading to carbene intermediates, and ring-opening reactions.
The major decomposition product observed experimentally is carbon monoxide.[1] Other significant products include C4H4, C2H2, and CH4.[1]
Major Decomposition Channels
Theoretical studies have identified two dominant product channels under typical combustion conditions (1500 K and 1 bar).[2]
-
3,2-Hydrogen Transfer: This is the major product channel, accounting for approximately 70% of the decomposition at 1500 K and 1 bar.[2] It proceeds through a carbene intermediate which then rearranges to form hexa-3,4-dien-2-one. This intermediate subsequently decomposes via C-C bond fission to produce an acetyl radical (CH₃CO) and a C₄H₅ radical.[2]
-
Initial C-H Bond Fission: This pathway, leading to the formation of a 2,5-dimethylfuryl radical and a hydrogen atom, is considered the second most important channel, contributing to about 30% of the decomposition under the same conditions.[2] The resulting 2,5-dimethylfuryl radical can undergo further decomposition through channels similar to the parent molecule.[1]
An additional unimolecular process is the decomposition of 2,5-dimethylfuran directly to an acetyl radical (CH₃CO) and a C₄H₅ radical, which serves as a significant initiator of free radical reactions.[1]
Minor Decomposition Channels
Other identified unimolecular pathways include:
-
Methyl Group Migration: A methyl group can migrate from the C(2) to the C(3) position in the furan ring, followed by the elimination of carbon monoxide to produce various isomers of C₅H₈.[1]
-
Formation of Carbenes: Besides the 3,2-H shift, the formation of α- and β-carbenes via 2,3-methyl shifts and other hydrogen shifts, respectively, are also considered as initial steps.[3][4] These carbenes can then lead to ring-opening and the formation of highly unsaturated species like allenylketenes.[3][4]
Quantitative Decomposition Data for 2,5-DMF
The following table summarizes the experimentally determined and computationally calculated rate constants for the overall decomposition of 2,5-DMF and the formation of key products.
| Reaction/Product | Rate Constant (s⁻¹) | Temperature Range (K) | Experimental/Theoretical | Reference |
| Total Decomposition | k_total = 10¹⁶.²² exp(-77.5 x 10³/RT) | 1070-1370 | Experimental | [1] |
| CO Formation | k_CO = 10¹⁵.⁸¹ exp(-75.1 x 10³/RT) | 1070-1370 | Experimental | [1] |
(R is the gas constant in cal/(K mol))
Decomposition Pathways of Dimethylfuran Isomers
Detailed experimental and computational data on the initial decomposition pathways of other dimethylfuran isomers are significantly less abundant in the scientific literature compared to 2,5-DMF.
2-Methylfuran (as a reference)
Studies on 2-methylfuran provide some insight into how the position of a single methyl group affects decomposition. The pyrolysis of 2-methylfuran also leads to a large number of products through unimolecular ring cleavage and subsequent free radical reactions.
2,3-Dimethylfuran, 2,4-Dimethylfuran, and 3,4-Dimethylfuran
Currently, there is a notable lack of comprehensive experimental and theoretical studies focused specifically on the initial thermal decomposition pathways of 2,3-dimethylfuran, 2,4-dimethylfuran, and 3,4-dimethylfuran. While some research has investigated the reactions of these isomers with other species, such as atomic oxygen, dedicated studies on their unimolecular thermal degradation are scarce. This represents a significant knowledge gap in the field of furanic biofuel combustion chemistry.
Visualizing the Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the key initial decomposition pathways of 2,5-dimethylfuran.
Caption: Major decomposition pathways of 2,5-dimethylfuran.
Caption: Minor unimolecular decomposition pathways of 2,5-dimethylfuran.
Conclusion
The initial decomposition of 2,5-dimethylfuran is dominated by a 3,2-hydrogen transfer leading to a carbene intermediate and subsequent C-C bond fission, as well as by direct C-H bond scission. These pathways have been characterized through a combination of shock tube experiments and ab initio calculations, providing valuable kinetic data for combustion modeling. In contrast, a significant knowledge gap exists regarding the thermal decomposition of other dimethylfuran isomers, namely 2,3-, 2,4-, and 3,4-dimethylfuran. Further experimental and theoretical investigations into these isomers are crucial for a complete understanding of the structure-reactivity relationships within this important class of biofuels and for the development of comprehensive kinetic models for furanic fuel combustion. This will ultimately aid in the optimization of engine performance and the mitigation of harmful emissions.
References
- 1. "The Investigation of the Reaction of 2,3-Dimethylfuran With O(³P) and " by Yilan Lori Chen [repository.usfca.edu]
- 2. Ab initio study of the decomposition of 2,5-dimethylfuran. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. High temperature pyrolysis of 2-methyl furan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Polymerization of 2,5-Furan Dimethylene Derivatives for Novel Polymer Synthesis
Introduction
The development of sustainable polymers from renewable resources is a paramount objective in modern materials science and chemistry. Furan-based monomers, derivable from lignocellulosic biomass, represent a key class of building blocks for creating bio-based alternatives to petroleum-derived plastics.[1][2] Specifically, monomers such as 2,5-diformylfuran (DFF), 2,5-bis(hydroxymethyl)furan (BHMF), and 2,5-furandicarboxylic acid (FDCA) serve as versatile precursors for a wide array of novel polymers, including polyesters, polyamides, and polycarbonates.[3][4] These materials are of significant interest to researchers in materials science and drug development due to their potential for enhanced thermal stability, improved gas barrier properties, and biodegradability.[5][6]
This document provides detailed protocols for the synthesis of furan-based monomers and their subsequent polymerization, with a focus on acyclic diene metathesis (ADMET) polymerization—a powerful technique for creating well-defined, high-molecular-weight polymers.[3] The quantitative data on the properties of various furan-based polymers are summarized, and workflows are visualized to guide researchers through the synthetic pathways.
Logical Workflow: From Biomass to Furan-Based Polymers
The synthesis of novel furanic polymers begins with the conversion of biomass into key platform molecules. Lignocellulosic waste streams can be processed to yield 5-hydroxymethylfurfural (HMF), which is a central intermediate. From HMF, various functional monomers can be synthesized, which are then subjected to different polymerization techniques to yield a diverse range of polymer structures and properties.
Caption: General synthesis pathway from biomass to various furan-based monomers and polymers.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from 5-(Chloromethyl)furfural (CMF)
This protocol details the one-pot conversion of CMF to BHMF via a hydrolysis and subsequent hydrogenation reaction, adapted from methodologies achieving high yields.[7][8]
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
Ru/CuOx catalyst
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Charge the autoclave reactor with CMF and the Ru/CuOx catalyst. The typical substrate-to-catalyst ratio is around 20:1 by weight.
-
Add deionized water to the reactor to create an aqueous solution.
-
Seal the reactor and purge it several times with hydrogen gas (H₂).
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 2 MPa).
-
Heat the reactor to 60°C while stirring vigorously.
-
Maintain the reaction for 240 minutes.[8] Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude BHMF product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure BHMF. A reported yield for this one-pot method is 91%.[7]
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of BHMF.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess the purity of the final product.
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of a BHMF-Derived Monomer
This protocol describes the polymerization of a furan-based α,ω-diene carbonate monomer using a second-generation Hoveyda-Grubbs catalyst.[3]
Materials:
-
Furan-based α,ω-diene carbonate monomer (synthesized from BHMF)[3]
-
Second-generation Hoveyda–Grubbs catalyst
-
1,4-benzoquinone
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the α,ω-diene carbonate monomer.
-
Add 1,4-benzoquinone (3.0 mol eq. relative to the catalyst) to suppress double bond isomerization.[3]
-
Dissolve the monomer and benzoquinone in a minimal amount of anhydrous DCM if performing the reaction in solution, or proceed solvent-free if applicable.
-
In a separate glovebox or under a continuous flow of inert gas, weigh the Hoveyda–Grubbs catalyst (e.g., 1.0 mol%) and dissolve it in a small amount of anhydrous DCM.
-
Inject the catalyst solution into the monomer mixture with vigorous stirring.
-
If the reaction is performed solvent-free, heat the mixture to 80°C.
-
Apply a constant vacuum (e.g., 25 mbar) to the Schlenk line to remove the ethylene byproduct, which drives the polymerization equilibrium forward.[3]
-
Allow the reaction to proceed for 24 hours. The viscosity of the mixture will increase significantly.
-
To terminate the polymerization, cool the reaction to room temperature and expose it to air. Add a small amount of ethyl vinyl ether to quench the catalyst.
-
Dissolve the crude polymer in a minimal amount of DCM.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure and the disappearance of monomer signals.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Experimental Workflow: ADMET Polymerization
The workflow for ADMET polymerization involves careful control of the reaction environment to achieve high molecular weight polymers. The process is driven by the removal of a volatile byproduct under vacuum.
Caption: Step-by-step experimental workflow for ADMET polymerization of a furan-based monomer.
Data Presentation: Properties of Furan-Based Polymers
The properties of polymers derived from furan-based monomers vary significantly with the type of monomer, co-monomer, and polymerization method used. The following tables summarize key quantitative data from the literature.
Table 1: Thermal Properties of Furan-Based Polyesters and Copolyesters
| Polymer/Copolymer Name | Monomers | Tg (°C) | Tm (°C) | Td,5% (°C) | Reference |
| Poly(hexylene 2,5-furandicarboxylate) (PHF) | FDCA, 1,6-hexanediol | 28.1 | 148.2 | ~370 | [6] |
| 2,5-FDCA-based co-FPEs | 3,4-BHMF, 2,5-FDCA, Aliphatic Diols | 9 - 10 | 53 - 124 | N/A | [9] |
| 2,4-FDCA-based co-FPEs | 3,4-BHMF, 2,4-FDCA, Aliphatic Diols | -14 - 12 | 43 - 61 | N/A | [9] |
| Poly(propylene furanoate) (PPF) | FDCA, 1,3-propanediol | ~65-75 | ~170-180 | ~350 | [4][10] |
| Poly(ethylene 2,5-furanoate) (PEF) | FDCA, Ethylene Glycol | ~75-85 | ~210-220 | ~370 | [2][4] |
| PCHDMF | FDCA, 1,4-CHDM | 77 | 264.5 | >380 | [11] |
Tg: Glass Transition Temperature; Tm: Melting Temperature; Td,5%: Temperature at 5% weight loss (thermal decomposition)
Table 2: Molecular Weight and Mechanical Properties of Furan-Based Polymers
| Polymer Name | Polymerization Method | Mn (kDa) | PDI (Mw/Mn) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Furan-based Polycarbonate | ADMET | up to 19 | 1.6 - 1.9 | N/A | N/A | N/A | [3] |
| Poly(hexylene 2,5-furandicarboxylate) (PHF) | Polycondensation | 66.7 (Mw) | N/A | 493 | 35.5 | 210 | [6] |
| Polyfuroin Oligomers | NHC-Catalyzed | Low (oligomers) | N/A | N/A | N/A | N/A | [1] |
| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | Polycondensation | 3.88 | 1.39 | N/A | N/A | N/A | [2] |
Mn: Number-Average Molecular Weight; PDI: Polydispersity Index
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. mdpi.com [mdpi.com]
- 5. Development of a series of biobased poly(ethylene 2,5-furandicarboxylate-co-(5,5′-((phenethylazanediyl)bis(methylene))bis(furan-5,2-diyl))dimethylene 2,5-furandicarboxylate) copolymers via a sustainable and mild route: promising “breathing” food packaging materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biobased Polymers from 2,5-Bis(hydroxymethyl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 2,5-bis(hydroxymethyl)furan (BHMF) as a monomer for the production of biobased polymers. This document is intended to serve as a practical guide for researchers in the fields of polymer chemistry, materials science, and sustainable chemistry.
Introduction
2,5-Bis(hydroxymethyl)furan (BHMF) is a versatile, biobased diol derived from the reduction of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars.[1][2][3] The rigid furan ring in the BHMF backbone imparts unique thermal and mechanical properties to the resulting polymers, making them attractive sustainable alternatives to petroleum-based plastics.[3][4] This document outlines the synthesis of BHMF from HMF and its subsequent polymerization into polyesters and polyurethanes, providing detailed experimental protocols and a summary of the material properties.
Data Presentation
The properties of polymers derived from BHMF are highly dependent on the comonomer used and the polymerization method. The following tables summarize the quantitative data for various BHMF-based polyesters and polyurethanes.
Thermal and Mechanical Properties of BHMF-Based Polyesters
| Comonomer | Polymerization Method | T_g (°C) | T_m (°C) | T_d,onset (°C) | Tensile Strength (MPa) | Reference |
| 2,5-Furandicarbonyl chloride | Solution Polymerization | - | - | ~200 | Not Reported | [3] |
| Terephthalaldehyde | Oxidative Polymerization | - | - | 247 | Not Reported | [3] |
| 2,5-Diformylfuran | Oxidative Polymerization | - | - | <200 | Not Reported | [3] |
| Adipic acid / Pimelic acid | Mg-based catalyst | - | - | - | Not Reported | [3] |
| Succinic acid | CuSiO₂ catalyst | - | - | - | Not Reported | [3] |
| Various diacid ethyl esters | Enzymatic (iCALB) | Varies | Varies | - | Not Reported | [3] |
| Succinic acid and 1,4-butanediol (cross-linked) | - | Varies | - | - | up to 50 | [3] |
Note: " - " indicates data not reported in the cited sources. T_g = Glass Transition Temperature, T_m = Melting Temperature, T_d,onset = Onset Decomposition Temperature.
Thermal and Mechanical Properties of BHMF-Based Polyurethanes
| Diisocyanate | Polymerization Method | T_g (°C) | T_d,5% (°C) | M_n ( g/mol ) | Reference |
| Methylene diphenyl diisocyanate (MDI) | Mechanochemical Synthesis | - | 201 | 59000 | [3] |
| Diisocyanate-functionalized isohexides | Solution Polymerization | Varies | - | - | [3] |
Note: " - " indicates data not reported in the cited sources. T_g = Glass Transition Temperature, T_d,5% = 5% Weight Loss Temperature, M_n = Number-Average Molecular Weight.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from 5-Hydroxymethylfurfural (HMF) via Chemical Reduction
This protocol describes the reduction of HMF to BHMF using sodium borohydride.[1][2]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve HMF (e.g., 5.0 g, 39.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.5 g, 39.6 mmol) to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of distilled water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield BHMF as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Enzymatic Polymerization of BHMF with a Diacid Ester
This protocol outlines the synthesis of a polyester from BHMF and a diethyl dicarboxylate using an immobilized lipase.[3]
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Diethyl succinate (or other diethyl dicarboxylate)
-
Immobilized Candida antarctica Lipase B (iCALB, e.g., Novozym 435)
-
Diphenyl ether (solvent)
-
Schlenk flask
-
Vacuum line
-
Magnetic stirrer and heating mantle
-
Chloroform
-
Methanol
Procedure:
-
To a Schlenk flask, add BHMF (e.g., 1.28 g, 10 mmol), diethyl succinate (e.g., 1.74 g, 10 mmol), diphenyl ether (10 mL), and iCALB (10% w/w of monomers).
-
Heat the mixture to 70-80 °C under a nitrogen atmosphere with magnetic stirring for 2 hours to initiate the reaction.
-
Gradually apply a vacuum to remove the ethanol byproduct, and continue the reaction for 24-48 hours.
-
After the reaction, cool the mixture to room temperature and dissolve the polymer in chloroform.
-
Filter to remove the enzyme.
-
Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Solution Polymerization of BHMF with a Diacid Chloride
This protocol describes the synthesis of a polyester from BHMF and a diacid chloride in solution.[3]
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Sebacoyl chloride (or other diacid chloride)
-
Pyridine (acid scavenger and solvent)
-
Chloroform (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Methanol
Procedure:
-
Dissolve BHMF (e.g., 1.28 g, 10 mmol) in a mixture of pyridine (5 mL) and chloroform (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve sebacoyl chloride (e.g., 2.39 g, 10 mmol) in chloroform (10 mL) and add it to the dropping funnel.
-
Add the sebacoyl chloride solution dropwise to the stirred BHMF solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large excess of methanol to precipitate the polyester.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
Visualizations
Synthesis of BHMF from Biomass
Caption: General pathway from biomass to BHMF.
Experimental Workflow for BHMF Synthesis
Caption: Workflow for the chemical synthesis of BHMF.
General Polymerization Scheme of BHMF
Caption: Polymerization of BHMF with a comonomer.
References
- 1. fur4sustain.eu [fur4sustain.eu]
- 2. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 3. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Renewable p-Xylene from 2,5-Dimethylfuran
Introduction
Para-xylene (p-xylene) is a critical commodity chemical, primarily serving as a feedstock for the production of terephthalic acid, a monomer used in the manufacturing of polyethylene terephthalate (PET) plastics and polyester fibers.[1][2] Conventionally, p-xylene is derived from the catalytic reforming of petroleum-based naphtha. The growing demand for sustainable and renewable chemical production has spurred research into alternative, bio-based routes.[1] One of the most promising pathways involves the use of 2,5-dimethylfuran (DMF), a platform molecule that can be derived from the dehydration of fructose, which in turn is obtained from biomass.[3] This document outlines the key reaction pathways, catalytic systems, and experimental protocols for the synthesis of renewable p-xylene from DMF.
The primary route for converting DMF to p-xylene is a two-step process initiated by a Diels-Alder cycloaddition reaction between DMF and a dienophile, such as ethylene or acrylic acid, to form an oxanorbornene derivative.[4][5] This intermediate then undergoes a catalyzed dehydration reaction to yield p-xylene.[4][5][6] The overall process is highly atom-efficient and offers a direct route to a valuable aromatic compound from a renewable source.[5]
Reaction Pathways and Catalysis
The synthesis of p-xylene from DMF and a dienophile is predominantly catalyzed by solid acid catalysts. The reaction mechanism involves:
-
Diels-Alder Cycloaddition: DMF reacts with a dienophile (e.g., ethylene) to form a bicyclic ether intermediate (an oxanorbornene derivative). Lewis acids can catalyze this step, while Brønsted acids have been reported to have no significant catalytic effect on the cycloaddition itself.[4][5][7]
-
Dehydrative Aromatization: The oxanorbornene intermediate is then dehydrated to form p-xylene and water. This step is effectively catalyzed by Brønsted acids.[4][5][7] In the absence of a catalyst, this dehydration step does not proceed.[4]
Various solid acid catalysts have been investigated for this conversion, including zeolites (such as H-Beta, ZSM-5, and MCM-22), heteropolyacids, phosphates, and sulfated or phosphated metal oxides.[5][8][9][10][11] The ratio of Brønsted to Lewis acid sites on the catalyst can significantly influence the reaction's selectivity and yield.[9][12]
Data Presentation
The following tables summarize the performance of various catalytic systems for the synthesis of p-xylene from DMF with either ethylene or acrylic acid as the dienophile.
Table 1: Catalytic Performance for p-Xylene Synthesis from DMF and Ethylene
| Catalyst | Temperature (°C) | Ethylene Pressure (bar) | Reaction Time (h) | DMF Conversion (%) | p-Xylene Yield (%) | Reference |
| Al-modified H-Beta | 250 | 30 | 6 | ~100 | 97 | [9] |
| Phosphated SiO₂ | 250 | 30 | 6 | 80 | >56 (Selectivity >70%) | [5] |
| Phosphated TiO₂ | 250 | 30 | 6 | 80 | >56 (Selectivity >70%) | [5] |
| Cs₁H₂PW | 240 | 40 | 8 | 91.8 | 64.0 | [13] |
| SAPO-34 | Not specified | Not specified | 12 | Not specified | ~56 (Selectivity ~75%) | [14] |
| P-BEA | Not specified | Not specified | Not specified | 99 | 97 | [3] |
| Ga/Al-MWW | Not specified | Not specified | Not specified | Not specified | ~64 (Selectivity 80.3%) | [12] |
Table 2: Catalytic Performance for p-Xylene Synthesis from DMF and Acrylic Acid
| Catalyst | Temperature (°C) | Residence Time (min) | DMF Conversion (%) | p-Xylene Yield (%) | Reference |
| Beta(150) Zeolite | 200 | 10.1 | 100 | 83 | [10] |
| MCM-22(15) Zeolite | 190 | 600 (10 h) | 98 | 86.2 (Selectivity 88%) | [11][15] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of p-xylene from DMF. Specific parameters should be optimized based on the chosen catalyst and reactor setup.
Protocol 1: Catalyst Preparation - Phosphated Metal Oxide
This protocol is based on the wet impregnation method described for preparing phosphated silica and titania catalysts.[5]
-
Support Preparation: Add 1 gram of the metal oxide support (e.g., SiO₂ or TiO₂) to 6 mL of acetone and mix vigorously for 15 minutes.
-
Acid Solution Preparation: In a separate container, mix 0.2 mL of phosphoric acid (H₃PO₄) with 5 mL of acetone.
-
Impregnation: Add the phosphoric acid solution to the metal oxide slurry and stir the mixture for 4 hours at 303 K (30 °C).
-
Drying: Dry the resulting paste in an oven at 373 K (100 °C) for 24 hours.
-
Calcination: Calcine the dried material at a specified temperature (e.g., 773 K or 500 °C) to obtain the final catalyst.
Protocol 2: Batch Reactor Synthesis of p-Xylene (DMF + Ethylene)
This protocol describes a typical batch reaction setup.
-
Reactor Loading: Load the desired amount of catalyst (e.g., 300 mg) and a solution of 2,5-dimethylfuran (e.g., 11.1 wt% in a solvent like n-heptane) into a high-pressure batch reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurization: Pressurize the reactor with ethylene to the desired pressure (e.g., 30-40 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 240-250 °C) while stirring. Maintain these conditions for the specified reaction time (e.g., 6-8 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene pressure.
-
Product Recovery: Collect the liquid product mixture from the reactor.
-
Product Analysis: Separate the catalyst from the liquid product by centrifugation or filtration. Analyze the liquid product using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine DMF conversion and product yields. An internal standard (e.g., n-dodecane) is typically used for quantification.
Protocol 3: Continuous Flow Synthesis of p-Xylene (DMF + Acrylic Acid)
This protocol is adapted for a continuous flow system.[10]
-
Catalyst Packing: Pack a fixed-bed reactor (e.g., a stainless steel tube) with the catalyst (e.g., Beta zeolite).
-
System Setup: Place the reactor inside a furnace to control the temperature. Connect the reactor to a high-performance liquid chromatography (HPLC) pump to feed the reactant solution.
-
Reactant Feed: Prepare a solution of DMF and acrylic acid in a suitable solvent. The concentration of acrylic acid is typically in excess.
-
Reaction Execution: Heat the reactor to the desired temperature (e.g., 200 °C). Pump the reactant solution through the catalyst bed at a flow rate calculated to achieve the desired residence time (e.g., 10.1 minutes).
-
Product Collection: Collect the reactor effluent at the outlet.
-
Product Analysis: Analyze the collected samples using Gas Chromatography (GC) to quantify the conversion of DMF and the yield of p-xylene.
Visualizations
Caption: Reaction pathway for p-xylene synthesis from DMF and ethylene.
Caption: General experimental workflow for p-xylene synthesis.
References
- 1. ijeise.upnjatim.ac.id [ijeise.upnjatim.ac.id]
- 2. scitechdaily.com [scitechdaily.com]
- 3. renewable-carbon.eu [renewable-carbon.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. A DFT study of the acid-catalyzed conversion of 2,5-dimethylfuran and ethylene to p-xylene — Catalysis Club of Philadelphia [catalysisclubphilly.org]
- 8. journals.caf.ac.cn [journals.caf.ac.cn]
- 9. Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. p-Xylene from 2,5-dimethylfuran and acrylic acid using zeolite in a continuous flow system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly efficient catalytic conversion of 2,5-dimethylfuran and acrylic acid to para-xylene over MCM-22 zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient and sustainable production of p-xylene from biomass-derived 2,5-dimethylfuran and ethylene using alkali metal doped phosphotungstic acid catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly efficient catalytic conversion of 2,5-dimethylfuran and acrylic acid to para-xylene over MCM-22 zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In-Situ Generation and Trapping of Reactive Furan Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-situ generation of reactive furan dienes and their subsequent trapping through cycloaddition reactions. The methodologies outlined are valuable for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Introduction
Furan moieties are prevalent in a wide array of bioactive molecules and serve as versatile synthetic intermediates. However, the aromatic character of the furan ring often limits its reactivity as a diene in Diels-Alder reactions. In-situ generation of more reactive furan diene congeners provides a powerful strategy to overcome this limitation, enabling the construction of intricate polycyclic systems under mild conditions. This document details two primary protocols for the in-situ generation and trapping of such reactive dienes: one involving the acid-catalyzed rearrangement of 3,4-dihydro-2H-pyran and another employing the photosensitized oxidation of furans with singlet oxygen.
Protocol 1: In-Situ Generation from 3,4-Dihydro-2H-pyran and Trapping with Quinones
This protocol describes the in-situ generation of a reactive diene from 3,4-dihydro-2H-pyran, catalyzed by p-toluenesulfonic acid, and its subsequent trapping with a p-quinone dienophile in a Diels-Alder reaction.[1] This method is particularly useful for the synthesis of complex polycyclic ether frameworks.
Experimental Workflow
Caption: Workflow for the in-situ generation and trapping of a furan diene from 3,4-dihydro-2H-pyran.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve the desired p-quinone (1.0 mmol) and 3,4-dihydro-2H-pyran (1.2 mmol) in a suitable solvent such as toluene (10 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for the time specified in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.
Quantitative Data
| Entry | Dienophile (p-Quinone) | Product | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Benzoquinone | Tricyclic Adduct | 12 | 75 | [1] |
| 2 | 2-Methyl-1,4-benzoquinone | Methylated Tricyclic Adduct | 14 | 72 | [1] |
| 3 | 2,5-Dimethyl-1,4-benzoquinone | Dimethylated Tricyclic Adduct | 18 | 68 | [1] |
| 4 | 2-Chloro-1,4-benzoquinone | Chlorinated Tricyclic Adduct | 10 | 80 | [1] |
Protocol 2: In-Situ Generation via Singlet Oxygen Oxidation and Trapping
This protocol details the in-situ generation of a reactive enedione intermediate from a furan derivative via photosensitized oxidation with singlet oxygen (¹O₂). The highly reactive intermediate is then trapped by a suitable dienophile or nucleophile. This method is highly versatile and allows for the synthesis of a wide range of functionalized molecules.
Reaction Pathway
Caption: Pathway for singlet oxygen-mediated in-situ generation and trapping of a furan diene.
Detailed Experimental Protocol
-
Reaction Setup: In a photoreactor tube, dissolve the furan derivative (1.0 mmol) and the trapping agent (1.2 mmol) in a suitable solvent (e.g., methanol, dichloromethane, 10 mL).
-
Photosensitizer Addition: Add a catalytic amount of a photosensitizer, such as Rose Bengal or Methylene Blue (typically 0.01-0.05 mmol).
-
Oxygenation: Bubble a gentle stream of oxygen or air through the solution for 10-15 minutes to ensure saturation.
-
Irradiation: While maintaining a slow but steady stream of oxygen/air, irradiate the reaction mixture with a suitable light source (e.g., a 300 W visible light lamp) at a controlled temperature (often 0 °C to room temperature). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent to isolate the trapped product.
Quantitative Data
| Entry | Furan Derivative | Trapping Agent | Photosensitizer | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylfuran | N-Phenylmaleimide | Rose Bengal | 2 | 85 | [2] |
| 2 | Furan | N-Methylmaleimide | Methylene Blue | 3 | 78 | [2] |
| 3 | 2,5-Dimethylfuran | N-Ethylmaleimide | Rose Bengal | 1.5 | 92 | [2] |
| 4 | Furfuryl alcohol | Phenylhydrazine | Methylene Blue | 4 | 65 | [3] |
| 5 | 3-(2-Furyl)-L-alanine derivative | Hydrazide-functionalized fluorophore | Rose Bengal | 1 | 70 | [3] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Photosensitized reactions can generate reactive oxygen species; handle with caution.
-
Quinones can be toxic and should be handled with appropriate care.
-
When using a photoreactor, ensure proper shielding from the light source.
Conclusion
The in-situ generation and trapping of reactive furan dienes are powerful synthetic strategies that open avenues to novel and complex molecular scaffolds. The protocols detailed herein provide a foundation for researchers to explore these transformations in their own synthetic endeavors. The choice of method will depend on the desired target molecule and the available starting materials. Careful optimization of reaction conditions may be necessary to achieve high yields and selectivity for specific substrate combinations.
References
- 1. Diels–Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
- 3. Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Furan-Based Polymers and Co-polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of furan-based polymers and co-polymers. This environmentally friendly approach utilizes enzymes as catalysts, offering high selectivity and milder reaction conditions compared to conventional chemical polymerization.[1][2][3] The resulting bio-based polymers are promising sustainable alternatives to petroleum-based plastics with potential applications in various fields, including biomedical engineering and drug delivery.[4][5][6][7][8][9]
Introduction to Enzymatic Synthesis of Furan-Based Polymers
Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA) and its derivatives, are bio-based building blocks that can be derived from renewable resources like sugars.[1] Their structural similarity to terephthalic acid, a key component of PET, makes them attractive for producing bio-based polyesters with comparable or even superior properties.[1][10] Enzymatic polymerization, primarily utilizing lipases and peroxidases, has emerged as a green and efficient method for synthesizing these polymers.[1][11]
-
Lipase-catalyzed polycondensation: Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the synthesis of furan-based polyesters and polyamides.[4][5][6][7][8][11] The reaction typically involves the polycondensation of furan-based diesters (e.g., dimethyl 2,5-furandicarboxylate, DMFDCA) with diols or diamines.[2][11][12] Immobilized lipases, such as Novozyme 435, are often employed to enhance stability and reusability.[2][13][14]
-
Peroxidase-catalyzed polymerization: Horseradish peroxidase (HRP) can initiate free radical polymerization to synthesize certain polymers.[15][16] In the presence of hydrogen peroxide and a mediator, HRP can catalyze the formation of radicals from monomers, leading to polymer chain growth.[15]
Data Presentation: Properties of Enzymatically Synthesized Furan-Based Polymers
The following tables summarize the molecular weight and thermal properties of various furan-based polymers and co-polymers synthesized via enzymatic routes as reported in the literature.
Table 1: Lipase-Catalyzed Furan-Based Polyesters
| Polymer/Co-polymer | Monomers | Enzyme | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |
| Poly(decamethylene furanoate) (PDF) | DMFDCA, 1,10-decanediol | Novozyme 435 | 11,000 | 23,000 | 2.1 | 25 | 110-120 | [4][5][7][8] |
| Poly(octamethylene furanamide) (PA8F) | DMFDCA, 1,8-octanediamine | CALB | - | - | - | - | >250 | [11] |
| Furanic-aliphatic co-polyester | DMFDCA, BHMF, aliphatic diols | Novozyme 435 | up to 15,000 | up to 35,000 | ~2.3 | - | - | [2][12] |
| Poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) | DMFDCA, 1,10-decanediol, dilinoleic diol | CALB | 14,500 | 31,900 | 2.2 | -25, 50 | - | [4][5][7][8] |
| Oligoester 5a | Diol 3a, Adipic acid | Novozyme 435 | 1,800 | 2,500 | 1.39 | - | - | [13] |
| Oligoester 5b | Diol 3a, Azelaic acid | Novozyme 435 | 2,100 | 3,100 | 1.48 | - | - | [13] |
Mn = Number average molecular weight, Mw = Weight average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature, DMFDCA = Dimethyl 2,5-furandicarboxylate, BHMF = 2,5-bis(hydroxymethyl)furan, CALB = Candida antarctica lipase B.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Furan-Based Polyesters
This protocol describes a general two-step polycondensation method for synthesizing furan-based polyesters using an immobilized lipase.[2][10][12]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Aliphatic diol (e.g., 1,10-decanediol)
-
Immobilized Candida antarctica lipase B (e.g., Novozyme 435)
-
Diphenyl ether (solvent)
-
Methanol
-
Chloroform
-
Molecular sieves (4Å)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump
-
Condenser
-
Nitrogen inlet
Procedure:
-
Monomer and Enzyme Preparation: Dry the monomers (DMFDCA and diol) and the solvent (diphenyl ether) over molecular sieves for 24 hours prior to use. Pre-dry the immobilized lipase under vacuum at 40°C for 24 hours.[17]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add DMFDCA, the aliphatic diol, and diphenyl ether. The typical monomer concentration is around 0.1-0.2 M.
-
First Stage (Oligomerization): Heat the mixture to 60-70°C under a nitrogen atmosphere. Once the monomers have dissolved, add the immobilized lipase (typically 10% by weight of the monomers). Maintain the reaction at this temperature for 2-4 hours to facilitate oligomerization.
-
Second Stage (Polymerization): Increase the temperature to 90-95°C and apply a vacuum (around 0.05 mbar) to remove the methanol byproduct and drive the polymerization reaction forward. Continue the reaction for 24-48 hours.
-
Product Isolation and Purification: Cool the reaction mixture to room temperature. Dissolve the polymer in chloroform and filter to remove the enzyme. Precipitate the polymer by pouring the chloroform solution into an excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its thermal properties.
Visualizations
Enzymatic Polymerization Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of furan-based polymers.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.rug.nl [pure.rug.nl]
- 13. lipase-catalyzed-synthesis-of-furan-based-oligoesters-and-their-self-assembly-assisted-polymerization - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Horseradish peroxidase (HRP) as a tool in green chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Hetero-Diels-Alder Reactions in Furan-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hetero-Diels-Alder (HDA) reaction is a powerful variant of the conventional Diels-Alder cycloaddition, enabling the synthesis of a wide variety of heterocyclic compounds.[1] In these reactions, one or more heteroatoms are present in the diene or, more commonly, the dienophile. Furan and its derivatives are readily available, often from renewable biomass sources, and serve as competent dienes in these cycloadditions.[2][3] The resulting oxanorbornene derivatives are versatile intermediates that provide access to complex molecular architectures found in natural products and pharmaceutically active compounds.[4][5]
This document provides an overview of the applications of furan-based HDA reactions and detailed protocols for their implementation in a laboratory setting. While furans are sometimes considered poor dienes due to their aromaticity and the propensity of their adducts to undergo retro-Diels-Alder reactions, strategic selection of dienophiles and reaction conditions, such as the use of Lewis acid catalysis, can overcome these limitations.[6][7][8]
Application Notes
The primary application of hetero-Diels-Alder reactions involving furan is the convergent and redox-neutral synthesis of hetero-oxanorbornene derivatives.[4] These bicyclic structures serve as valuable synthons for a range of more complex molecules.
-
Synthesis of Heterocycles: The HDA reaction provides a direct route to six-membered heterocycles. For example, reactions with dienophiles containing C=N, C=O, or N=N bonds lead to the formation of oxazines, dioxins, and pyridazines, respectively. These adducts can then be transformed through ring-opening or rearrangement reactions to produce a variety of other functionalized heterocycles like isoxazoles or pyrazoles.[9]
-
Natural Product Synthesis: The stereospecificity of the Diels-Alder reaction makes it a valuable tool in the total synthesis of complex natural products.[1] The oxabicyclic core formed from the furan HDA reaction can be elaborated to construct the frameworks of numerous biologically active molecules.
-
Drug Discovery and Development: The heterocyclic scaffolds produced through furan HDA reactions are prevalent in many pharmaceutical agents. The ability to rapidly generate molecular complexity from simple, renewable starting materials is highly attractive in medicinal chemistry for the creation of compound libraries for screening.[10]
-
Materials Science: The reversibility of the furan Diels-Alder reaction is exploited in the development of responsive or self-healing materials and for applications in bioconjugation and drug delivery.[5]
The choice of dienophile is critical and dictates the type of heterocycle formed. Common hetero-dienophiles include imines (C=N), carbonyls (C=O), and azo compounds (N=N). The reactivity is often enhanced with electron-poor dienophiles.[5][7]
Logical Workflow for Furan Hetero-Diels-Alder Reactions
The following diagram illustrates a typical decision-making process and workflow for planning and executing a hetero-Diels-Alder reaction with a furan-based diene.
Caption: Workflow for planning a furan hetero-Diels-Alder reaction.
Quantitative Data Summary
The efficiency and selectivity of hetero-Diels-Alder reactions involving furans are highly dependent on the specific substrates and reaction conditions. Below is a summary of representative examples from the literature.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Furan | Triester Imine | High Pressure, High Temp. | Aza-oxanorbornene | Good | N/A | [7] |
| Isobenzofuran | Aza-dienophile | Brønsted acid | Cycloadduct 9 | 25% | N/A | [5] |
| Furan Derivative | Electron-poor Azirine | N/A | Cycloadduct 19 | 81% | N/A | [5] |
| 5,6-bis(trimethylsilyl)isobenzofuran | Acetaldehyde | Ambient Temp. | Acetal 41 | 24% | 1:1 | [7] |
| 2,5-Dimethylfuran | 2-(4-methylphenyl)maleimide | Toluene, 80 °C | exo-Adduct 5 | 50% | exo only | [11] |
N/A: Not available in the cited source.
Experimental Protocols
The following protocols are generalized methodologies based on common procedures reported for hetero-Diels-Alder reactions of furan systems. Researchers should adapt these protocols based on the specific reactivity of their substrates.
This protocol is adapted from methodologies employing Lewis acids to promote the reaction between furan and less reactive dienophiles.[6]
Materials:
-
Furan derivative (diene)
-
Hetero-dienophile (e.g., carbonyl, imine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Lewis Acid (e.g., Methylaluminum dichloride (MeAlCl₂), Aluminum chloride (AlCl₃))
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aq. NaHCO₃, water)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (N₂ or Ar).
-
Reactant Addition: Dissolve the hetero-dienophile (1.0 eq) in anhydrous DCM and add it to the reaction flask via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.0 M solution of MeAlCl₂ in hexanes, 1.1 eq) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.
-
Diene Addition: Add the furan derivative (1.2-1.5 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (2-8 hours).[6] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching solution (e.g., saturated aqueous NaHCO₃) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and if necessary, add more water and DCM. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired HDA adduct.
This protocol is suitable for reactions involving more reactive, electron-rich furans or highly activated dienophiles that do not require Lewis acid catalysis.[11]
Materials:
-
Furan derivative (diene)
-
Hetero-dienophile
-
High-boiling point solvent (e.g., Toluene, Xylene)
-
Standard reflux glassware
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the furan derivative (1.2 eq), the hetero-dienophile (1.0 eq), and the solvent (e.g., Toluene).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and maintain it for the required duration (typically several hours to days).[11]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Note that furan-Diels-Alder reactions can be reversible, and prolonged heating might lead to the formation of the thermodynamically favored product or decomposition.[12]
-
Cooling and Concentration: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the crude residue should be purified by flash column chromatography or recrystallization to afford the pure cycloadduct.
Reaction Mechanism: Lewis Acid Catalysis
Lewis acids catalyze the hetero-Diels-Alder reaction by coordinating to the heteroatom of the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO gap between the furan (diene) and the dienophile, thereby accelerating the reaction.[13][14]
Caption: Catalytic cycle of a Lewis acid in a furan HDA reaction.
References
- 1. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Acid-Catalyzed Conversion of Furan Derivatives in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the acid-catalyzed conversion of various furan derivatives into valuable platform chemicals. The selection of solvent is critical in these conversions, significantly influencing reaction pathways, product selectivity, and overall yield. This document summarizes key findings and methodologies to guide researchers in optimizing these important transformations.
Conversion of 5-Hydroxymethylfurfural (HMF) to Levulinic Acid
The acid-catalyzed rehydration of 5-hydroxymethylfurfural (HMF) to levulinic acid (LA) and formic acid (FA) is a cornerstone reaction in biorefining. Biphasic solvent systems, particularly methyl isobutyl ketone (MIBK) and water, have proven effective in maximizing LA yield by continuously extracting the product from the aqueous phase, thereby minimizing side reactions and humin formation.
Quantitative Data Summary
| Furan Derivative | Catalyst | Solvent System | Temperature (°C) | Time (min) | HMF Conversion (%) | Levulinic Acid Yield (%) | Reference |
| 5-Hydroxymethylfurfural | HScCl₄ (in situ from ScCl₃ and HCl) | MIBK/Water | 120 | 35 | 100 | 95.6 | [1][2] |
| 5-Hydroxymethylfurfural | HCl and ScCl₃ | Water | 120 | 35 | 100 | 91.3 | [1] |
Experimental Protocol: HMF to Levulinic Acid in MIBK/Water
This protocol is adapted from the work of Liu et al. (2021)[1][2].
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Scandium(III) chloride (ScCl₃)
-
Hydrochloric acid (HCl) aqueous solution (0.33 wt%)
-
Methyl isobutyl ketone (MIBK)
-
Nitrogen gas (N₂)
-
50 mL cylindrical stainless-steel reactor with external temperature and stirring controllers
Procedure:
-
Reactor Loading: In a typical experiment, load the reactor with HMF (1.0 g), ScCl₃ (0.27 mmol), 0.33 wt% HCl aqueous solution (3.0 g), and MIBK (10 mL).
-
Inert Atmosphere: Seal the reactor and purge it with N₂ gas at 0.3 MPa four times to ensure an inert atmosphere.
-
Reaction: Heat the reactor to 120°C while stirring at 400 rpm. Maintain these conditions for 35 minutes.
-
Quenching: After the reaction is complete, cool the reactor to room temperature.
-
Sample Preparation for Analysis:
-
Collect the biphasic liquid mixture from the reactor.
-
Separate the aqueous and organic (MIBK) layers.
-
The lower aqueous layer contains the catalyst, water, humins, and formic acid. The upper MIBK layer contains the levulinic acid.
-
-
Product Analysis:
-
Levulinic Acid and HMF: Analyze the MIBK phase using High-Performance Liquid Chromatography (HPLC).
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile and phosphoric acid–sodium dihydrogen phosphate buffer solution (15:85 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Formic Acid: Analyze the aqueous phase by HPLC.
-
Column: Aminex HPX-87H organic acid column.
-
Mobile Phase: 5 mmol/L aqueous solution of sulfuric acid.
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 60°C.
-
-
Reaction Pathway and Workflow
Caption: Acid-catalyzed conversion pathway of HMF to Levulinic Acid.
Caption: General experimental workflow for acid-catalyzed furan conversion.
Conversion of 2-Methylfuran to High-Carbon Fuel Precursors
The acid-catalyzed hydroxyalkylation/alkylation (HAA) of 2-methylfuran (2-MF) with carbonyl compounds like furfural is a key strategy for producing C15 fuel precursors suitable for jet fuel applications. This reaction is often performed under solvent-free conditions or in the presence of a minimal amount of solvent.
Quantitative Data Summary
| Furan Derivative | Co-reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | 2-MF Conversion (%) | Product Yield (%) | Reference |
| 2-Methylfuran | Furfural | Propyl sulfonic SBA-15 | Solvent-free | 60 | 2 | >95 | ~90 (C15) | [3] |
| 2-Methylfuran | Furfural | Amberlyst-15 | Solvent-free | 140 | 0.33 | ~94 | 94 (C15) | [1] |
| 2-Methylfuran | Acetone | Water carbon with sulfonic acid groups | Solvent-free | - | - | - | 68 | [1] |
| 2-Methylfuran | Self-condensation | Amberlyst® 15 | Ethanol/Water (75/25) | 100 | 3 | 95.3 | 38.6 | [4] |
Experimental Protocol: 2-Methylfuran and Furfural to C15 Precursor
This protocol is based on the work of Granollers et al. (2023)[3].
Materials:
-
2-Methylfuran (2-MF)
-
Furfural
-
Propyl sulfonic SBA-15 catalyst
-
Acetonitrile (for dilution)
-
Reaction vessel (e.g., glass reactor) with magnetic stirring and temperature control
Procedure:
-
Reactor Loading: In a typical reaction, add the propyl sulfonic SBA-15 catalyst (5-20 mg), furfural (0.77 g, 8 mmol), and 2-MF (1.32 g, 16 mmol) into the reactor. This corresponds to a 2-MF/furfural molar ratio of 2.
-
Reaction: Stir the mixture at 400 rpm and heat to the desired temperature (e.g., 60°C). The reaction is typically carried out for 0.25 to 4 hours.
-
Quenching: After the desired reaction time, cool the mixture to 4°C to stop the reaction.
-
Sample Preparation for Analysis:
-
Dilute the reaction mixture with acetonitrile.
-
Centrifuge the sample to separate the solid catalyst.
-
The supernatant is then ready for analysis.
-
-
Product Analysis:
-
Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the C15 precursor and any side products.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 32°C for 4 min, then ramp to 200°C at 20°C/min, and hold for 3 min.
-
Mass Spectrometer: Use Selected Ion Monitoring (SIM) mode for accurate quantification of known products.
-
Logical Relationship of Solvents in Furan Conversion
Caption: Influence of solvent type on reaction outcomes in furan conversion.
Conversion of Furfuryl Alcohol to Levulinic Acid and its Esters
Furfuryl alcohol, derived from the hydrogenation of furfural, can be converted to levulinic acid in aqueous acidic media or to alkyl levulinates in the presence of alcohols. The choice of solvent dictates the final product.
Quantitative Data Summary
| Furan Derivative | Catalyst | Solvent | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furfuryl Alcohol | [MIMBS]₃PW₁₂O₄₀ | n-Butanol | n-Butyl Levulinate | - | - | 93 | [5] |
| Furfuryl Alcohol | Amberlyst™ 15 | Aqueous | Levulinic Acid | - | - | - | [6] |
| Furfuryl Alcohol | Acidic Resins | Ethanol | Ethyl Levulinate | - | - | - | [7] |
Experimental Protocol: Furfuryl Alcohol to Alkyl Levulinates
This generalized protocol is based on findings for the conversion of furfuryl alcohol to alkyl levulinates[5][7].
Materials:
-
Furfuryl alcohol
-
Alcohol solvent (e.g., n-butanol, ethanol)
-
Solid acid catalyst (e.g., [MIMBS]₃PW₁₂O₄₀, Amberlyst-15)
-
Reaction vessel with reflux condenser, magnetic stirring, and temperature control
Procedure:
-
Reactor Setup: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer on a heating mantle.
-
Reactant and Catalyst Loading: Charge the flask with furfuryl alcohol, the chosen alcohol (in excess, acting as both reactant and solvent), and the solid acid catalyst.
-
Reaction: Heat the mixture to the desired reaction temperature (typically the boiling point of the alcohol under reflux) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals.
-
Work-up: After the reaction reaches completion (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed, dried, and reused.
-
Product Isolation: Remove the excess alcohol from the filtrate under reduced pressure. The crude product can be purified further by distillation or chromatography if necessary.
-
Product Analysis:
-
Analyze the product by Gas Chromatography (GC) or GC-MS to determine the yield of the alkyl levulinate.
-
Confirm the product structure using ¹H and ¹³C NMR spectroscopy.
-
These application notes provide a starting point for researchers working on the acid-catalyzed conversion of furan derivatives. The provided protocols and data should be adapted and optimized for specific laboratory conditions and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. High-Yield and High-Efficiency Conversion of HMF to Levulinic Acid in a Green and Facile Catalytic Process by a Dual-Function Brønsted-Lewis Acid HScCl4 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Efficient conversion of furfuryl alcohol into alkyl levulinates catalyzed by an organic-inorganic hybrid solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Conversion of furfuryl alcohol into ethyl levulinate using solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Furan Derivatives from Biomass: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Furan derivatives, in particular, are key building blocks for polymers, pharmaceuticals, and fine chemicals. This document provides detailed application notes and protocols for the one-pot synthesis of various furan derivatives directly from biomass sources, streamlining the process and enhancing efficiency.
Application Notes
The direct, one-pot synthesis of furan derivatives from biomass offers significant advantages by reducing the number of reaction and purification steps, thereby saving time, energy, and resources.[1][2] This approach typically involves the acid-catalyzed dehydration of carbohydrates, such as fructose, glucose, and xylose, which are abundant in lignocellulosic biomass.[3][4] The choice of catalyst, solvent system, and reaction conditions is crucial for achieving high yields and selectivity of the desired furan derivative.
Recent advancements have focused on the development of robust and recyclable catalysts, including solid acids, ionic liquids, and bifunctional catalytic systems, to drive these transformations efficiently.[5][6][7] Biphasic solvent systems are also commonly employed to facilitate in-situ extraction of the furan product, minimizing degradation and side reactions.[8][9] These protocols have been developed to be scalable and adaptable for various biomass feedstocks, making them highly relevant for both academic research and industrial drug development applications.
Quantitative Data Summary
The following tables summarize key quantitative data from various one-pot synthesis protocols for different furan derivatives.
Table 1: One-Pot Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Fructose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Oxygen Pressure (MPa) | Fructose Conversion (%) | FDCA Yield (%) | Reference |
| Fe-Zr-O | [Bmim]Cl | 120 | 24 | 1.0 | 100 | ~35 | [1][2][10] |
| Amberlyst-15 / Fe₀.₆Zr₀.₄O₂ | [Bmim]Cl | 120 | 24 | 1.0 | 100 | 46 | [1] |
| Co/Mn/Br | Acetic Acid | 110 (dehydration), 150 (oxidation) | 2 (dehydration), 4 (oxidation) | 0.8 (Air) | >95 | 35 | [11] |
| Biotar-derived sulfonic solid acid & Pt-Pd/N-doped carbon | DMSO | 150 (dehydration), 120 (oxidation) | 0.5 (dehydration), 20 (oxidation) | N/A (tBuOOH oxidant) | 100 | 60.1 | [12] |
Table 2: One-Pot Synthesis of 5-Hydroxymethylfurfural (HMF) from Hexoses
| Feedstock | Catalyst | Solvent System | Temperature (°C) | Time | Glucose Conversion (%) | HMF Yield (%) | Reference |
| Glucose | Sn-Beta Zeolite & HCl | H₂O / THF (biphasic) | 180 | 60 min | ~90 | ~62 | [8] |
| Glucose | PCP(Cr)-NH₂ | H₂O / THF (biphasic) | 180 | 8 h | 99.9 | 65.9 | [13][14] |
| Glucose | MIL-53(Al) + HSiW | GVL-10%H₂O | 140 | ~20 h | ~90 | ~40 | [6] |
| Fructose | Boric Acid / NaBr | DMSO | 150 | 3 h | >95 | 92 | [15] |
Table 3: One-Pot Synthesis of Furfural from Pentoses
| Feedstock | Catalyst | Solvent System | Temperature (°C) | Time | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| Xylose | CrCl₂ | DMA | 100 | 4 h | ~50-60 | 30-40 | [16] |
| Xylan | CrCl₃ / LiCl | DMA | 100 | 4 h | ~60 | ~25 | [16] |
| Xylose | SO₄²⁻/SnO₂-attapulgite | Water | 170 | 20 min | >90 | 44 | [17] |
| Xylose | Oxalic acid & SO₄²⁻/SnO₂-argil | Water | 180 | 20 min | >95 | 57.1 | [18] |
Experimental Protocols & Workflows
Protocol 1: One-Pot Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Fructose
This protocol details a two-step, one-pot method for the synthesis of FDCA from fructose using a non-noble metal catalyst.[1][2]
Methodology:
-
Catalyst Preparation: A mixed oxide of iron and zirconium (Fe-Zr-O) is prepared via co-precipitation.
-
Reaction Setup: In a high-pressure reactor, add fructose, the Fe-Zr-O catalyst, and 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) as the solvent.
-
Dehydration Step: The reactor is sealed, purged with nitrogen, and then heated to 120°C for a specified duration to facilitate the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and its derivatives.
-
Oxidation Step: After the dehydration step, the reactor is cooled, pressurized with oxygen to 1.0 MPa, and then reheated to 120°C for 24 hours to oxidize the furan intermediates to FDCA.
-
Product Isolation: After the reaction, the ionic liquid is dissolved in water, and the solid FDCA product is isolated by filtration, washed, and dried.
Caption: Workflow for the one-pot synthesis of FDCA from fructose.
Protocol 2: One-Pot Synthesis of 5-Hydroxymethylfurfural (HMF) from Glucose
This protocol describes a biphasic system for the synthesis of HMF from glucose using a combination of a solid acid and a Lewis acid catalyst.[8]
Methodology:
-
Catalyst System: Sn-Beta zeolite acts as a Lewis acid for glucose isomerization, and hydrochloric acid (HCl) serves as a Brønsted acid for fructose dehydration.
-
Reaction Setup: A biphasic system is prepared in a reactor with an aqueous phase containing glucose and HCl (pH adjusted to 1), and an organic phase of tetrahydrofuran (THF). Sn-Beta zeolite is added to the mixture.
-
Reaction: The reactor is sealed and heated to 180°C with vigorous stirring for 60 minutes. The biphasic system allows for the continuous extraction of HMF into the organic phase, preventing its degradation.
-
Product Analysis: After the reaction, the reactor is cooled, and the organic phase is separated. The concentration of HMF is determined by high-performance liquid chromatography (HPLC).
Caption: Biphasic workflow for one-pot HMF synthesis from glucose.
Signaling Pathways and Logical Relationships
The one-pot conversion of biomass-derived sugars to furan derivatives involves a series of sequential chemical transformations. The logical relationship between these steps is crucial for optimizing the overall process.
Caption: Key reaction pathways in the conversion of biomass sugars to furan derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - One-Pot Synthesis of 2,5-Furandicarboxylic Acid from Fructose in Ionic Liquids - American Chemical Society - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2,5-Furandicarboxylic Acid from Fructose Employing a “One-Pot and Two-Step” Approach with Biotar-Derived Functional Catalysts - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. One-Pot Synthesis of 5-Hydroxymethylfurfural from Glucose by Brønsted Acid-Free Bifunctional Porous Coordination Polymers in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot conversion of biomass-derived xylose to furfuralcohol by a chemo-enzymatic sequential acid-catalyzed dehydration and bioreduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. One-pot chemo-enzymatic conversion of D-xylose to furfuralcohol by sequential dehydration with oxalic acid plus tin-based solid acid and bioreduction with whole-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing polymerization of 2,5-dimethylene-furan during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the polymerization of the highly reactive diene, 2,5-dimethylene-furan, during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and in situ trapping of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired trapped product (e.g., Diels-Alder adduct). | 1. Inefficient generation of this compound: The precursor is not being converted to the diene effectively. | - Optimize the base: For dehydrohalogenation of 2,5-bis(halomethyl)furans, use a strong, non-nucleophilic base like potassium tert-butoxide or DBU. For elimination from 2,5-bis(acetoxymethyl)furan, ensure complete reaction with a strong base. - Check precursor quality: Ensure the precursor is pure and has not degraded. |
| 2. Polymerization of this compound: The highly reactive diene is polymerizing before it can be trapped. | - Increase dienophile concentration: Use a higher concentration of the trapping agent (dienophile) to favor the bimolecular trapping reaction over the polymerization reaction. - Lower the reaction temperature: Polymerization often has a higher activation energy than the Diels-Alder reaction. Running the reaction at a lower temperature can favor the desired cycloaddition. - Slow addition of the precursor: Add the precursor for the diene slowly to the reaction mixture containing the trapping agent. This keeps the instantaneous concentration of the reactive diene low, minimizing polymerization. | |
| 3. Dienophile reactivity: The trapping agent is not reactive enough to efficiently capture the diene. | - Use a more reactive dienophile: Electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate) are generally more reactive in Diels-Alder reactions. | |
| Formation of a significant amount of insoluble polymer. | 1. High concentration of this compound: The rate of polymerization is concentration-dependent. | - Employ high dilution: Run the reaction under high dilution conditions to disfavor the intermolecular polymerization. - Optimize slow addition: As mentioned above, the slow, controlled generation of the diene is crucial. |
| 2. Presence of polymerization initiators: Trace impurities (e.g., acids, radical initiators) can catalyze polymerization. | - Use purified reagents and solvents: Ensure all starting materials and the solvent are free from acidic or radical impurities. - Add a polymerization inhibitor: Introduce a small amount of a compatible polymerization inhibitor. | |
| Reaction is sluggish or does not go to completion. | 1. Insufficiently strong base: The base used is not strong enough to efficiently induce the elimination reaction. | - Switch to a stronger base: Consider stronger bases like potassium tert-butoxide or sodium amide if compatible with your other reagents. |
| 2. Low reaction temperature: While low temperatures can suppress polymerization, they can also slow down the desired reaction. | - Optimize the temperature: Find a balance where the diene is generated and trapped efficiently without significant polymerization. This may require careful experimentation at different temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to handle?
A1: this compound is a highly reactive exocyclic diene. Its structure contains two double bonds outside the furan ring, making it highly susceptible to rapid polymerization and other reactions. Unlike its more stable isomer, 2,5-dimethylfuran, it cannot be isolated under normal laboratory conditions.
Q2: How is this compound typically synthesized?
A2: Due to its high reactivity, this compound is generated in situ, meaning it is produced in the reaction mixture and immediately consumed in a subsequent reaction. Common methods for its in situ generation include:
-
Dehydrohalogenation of 2,5-bis(halomethyl)furans: This involves treating a precursor like 2,5-bis(chloromethyl)furan with a strong, non-nucleophilic base.
-
Elimination from 2,5-bis(hydroxymethyl)furan derivatives: Derivatives such as 2,5-bis(acetoxymethyl)furan can undergo elimination in the presence of a strong base.
Q3: How can I prevent the polymerization of this compound?
A3: The key is to ensure that the rate of the desired trapping reaction is significantly faster than the rate of polymerization. This can be achieved by:
-
In situ trapping: The most effective method is to generate the diene in the presence of a highly reactive trapping agent, such as a dienophile in a Diels-Alder reaction.
-
Controlling concentration: Keep the instantaneous concentration of the free diene low by using high dilution and slow addition of the precursor.
-
Temperature control: Lowering the reaction temperature can disfavor polymerization.
-
Using polymerization inhibitors: In some cases, radical inhibitors can be added to the reaction mixture.
Q4: What are the best trapping agents for this compound?
A4: Highly reactive dienophiles are the best trapping agents for in situ generated this compound in Diels-Alder reactions. Electron-deficient alkenes and alkynes are particularly effective. Examples include:
-
Maleic anhydride
-
N-substituted maleimides
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Benzoquinone
Q5: What are suitable polymerization inhibitors for these reactions?
A5: Phenolic compounds are often used as polymerization inhibitors for conjugated dienes. However, their compatibility with the strong bases used to generate this compound must be considered. Some potential options, to be used in small amounts, include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone
-
Phenothiazine
It is crucial to test the compatibility of the inhibitor with the specific reaction conditions to ensure it does not interfere with the desired reaction.
Experimental Protocols
General Protocol for In Situ Generation and Diels-Alder Trapping of this compound
This protocol provides a general methodology. Specific amounts, temperatures, and reaction times will need to be optimized for different dienophiles.
Materials:
-
2,5-Bis(chloromethyl)furan (precursor)
-
Potassium tert-butoxide (base)
-
Chosen dienophile (e.g., N-phenylmaleimide)
-
Anhydrous, non-protic solvent (e.g., THF, diethyl ether)
-
Polymerization inhibitor (optional, e.g., BHT)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile and a catalytic amount of the polymerization inhibitor (if used) in the anhydrous solvent in a reaction flask.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.
-
Base Addition: Add the strong base (e.g., potassium tert-butoxide) to the cooled solution.
-
Slow Addition of Precursor: Prepare a solution of the 2,5-bis(chloromethyl)furan in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture containing the dienophile and base over a period of several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the resulting Diels-Alder adduct by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected qualitative effects of various reaction parameters on the yield of the desired Diels-Alder adduct versus the formation of polymer.
| Parameter | Change | Effect on Adduct Yield | Effect on Polymer Formation | Rationale |
| Temperature | Increase | May increase or decrease | Increases | Both reaction rates increase, but polymerization often has a higher activation energy. |
| Decrease | May increase or decrease | Decreases | Slows down both reactions, but can favor the Diels-Alder reaction if it has a lower activation energy. | |
| Concentration | Increase | Decreases | Increases | Favors the higher-order polymerization reaction over the bimolecular Diels-Alder reaction. |
| Decrease (High Dilution) | Increases | Decreases | Disfavors intermolecular polymerization. | |
| Rate of Precursor Addition | Fast | Decreases | Increases | Leads to a higher instantaneous concentration of the reactive diene. |
| Slow | Increases | Decreases | Maintains a low concentration of the diene, favoring trapping over polymerization. | |
| Dienophile Reactivity | High | Increases | Decreases | More efficient trapping of the diene before it can polymerize. |
| Low | Decreases | Increases | Slower trapping allows more time for polymerization to occur. | |
| Presence of Inhibitor | Added | No significant effect | Decreases | Scavenges radical species that can initiate polymerization. |
Visualizations
Caption: Experimental workflow for the in situ generation and trapping of this compound.
Caption: Competing reaction pathways in the synthesis of this compound derivatives.
optimizing reaction conditions for furan Diels-Alder cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with furan Diels-Alder cycloadditions.
Troubleshooting Guide
This guide addresses common issues encountered during furan Diels-Alder reactions in a question-and-answer format.
Question: Why is the yield of my furan Diels-Alder reaction low?
Answer:
Low yields in furan Diels-Alder reactions can be attributed to several factors, primarily the inherent aromaticity of the furan ring, which makes it a less reactive diene, and the reversibility of the reaction (the retro-Diels-Alder reaction).[1][2] Here are several strategies to improve your yield:
-
Increase Dienophile Reactivity: Employ dienophiles with strong electron-withdrawing groups, such as maleimides or acrylates, to accelerate the reaction.[3][4]
-
Use High Pressure: Applying high pressure (e.g., 15 kbar) can significantly increase the reaction rate and yield by overcoming the activation barrier.[5]
-
Lewis Acid Catalysis: Lewis acids such as ZnCl₂, TiCl₄, and AlCl₃ can catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[6][7] This is particularly effective for reactions with less reactive dienophiles.
-
Solvent Choice: The choice of solvent can have a dramatic effect. In some cases, running the reaction in water or under solvent-free conditions can lead to rate acceleration.[2][8]
-
Increase Concentration: Performing the reaction at a higher concentration of reactants can favor the forward reaction.[5]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction. The optimal temperature is a balance between achieving a reasonable rate and minimizing product decomposition.[9] For some systems, lower temperatures are required for kinetic control.[10]
Question: How can I improve the endo/exo selectivity of my reaction?
Answer:
The stereoselectivity of furan Diels-Alder reactions is influenced by kinetic and thermodynamic factors. Generally, the endo adduct is the kinetically favored product, while the exo adduct is the thermodynamically more stable product.[1]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled endo product.[10] Conversely, higher temperatures or longer reaction times can lead to isomerization to the more stable exo adduct via a retro-Diels-Alder reaction.[8]
-
Lewis Acid Catalysis: The choice of Lewis acid catalyst can influence the endo/exo selectivity. For example, in the reaction of 2,5-dimethylfuran with acrolein, BF₃ was found to be the most exo-selective catalyst.[11]
-
Substituent Effects: The nature and position of substituents on both the furan and the dienophile can impact stereoselectivity.[1][4]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome. For the reaction between 2,5-dimethylfuran and acrolein, a small endo selectivity in solvents of low dielectric constants is replaced by a small exo selectivity in solvents with larger dielectric constants, such as DMSO.[11]
Question: My product seems to be decomposing. How can I prevent the retro-Diels-Alder reaction?
Answer:
The retro-Diels-Alder reaction is a common issue due to the relatively low stability of the 7-oxabicyclo[2.2.1]heptene adducts.[2]
-
Lower Reaction Temperature: As the retro-Diels-Alder reaction is entropically favored, it becomes more significant at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable forward reaction rate is crucial.[9]
-
Product Isolation: Once the reaction reaches equilibrium, prompt isolation of the product can prevent its decomposition back to the starting materials. In some cases, the product may precipitate from the reaction mixture, shifting the equilibrium towards the product side.[3]
-
Trapping the Adduct: If the initial adduct is unstable, it may be possible to convert it in situ to a more stable derivative.
Frequently Asked Questions (FAQs)
What makes furan a challenging diene for Diels-Alder reactions?
Furan's aromatic character leads to a significant resonance stabilization energy that must be overcome for it to participate as a diene in the [4+2] cycloaddition. This results in a higher activation energy compared to non-aromatic dienes like cyclopentadiene.[4][12]
How do substituents on the furan ring affect its reactivity?
Electron-donating groups (e.g., alkyl, alkoxy) on the furan ring increase the HOMO energy, which generally accelerates the reaction with electron-deficient dienophiles (a normal-electron-demand Diels-Alder). Conversely, electron-withdrawing groups (e.g., formyl, carboxyl) decrease the HOMO energy and reduce the reactivity of the furan.[4]
What is the role of a Lewis acid in catalyzing these reactions?
A Lewis acid catalyst coordinates to the electron-withdrawing group of the dienophile, lowering its LUMO energy. This reduces the HOMO-LUMO energy gap between the furan (diene) and the dienophile, thereby lowering the activation energy and accelerating the reaction.[6][7][11]
Can furan Diels-Alder reactions be performed without a solvent?
Yes, solvent-free conditions can be highly effective and offer a "green" chemistry advantage with 100% atom economy.[2][13] High concentrations of reactants under these conditions can favor the forward reaction.
What is the difference between kinetic and thermodynamic control in these reactions?
Kinetic control refers to conditions (typically lower temperatures) where the product distribution is determined by the relative rates of formation of the possible products. The product that forms fastest (the one with the lower activation energy, usually the endo adduct) will predominate. Thermodynamic control occurs under conditions (typically higher temperatures or longer reaction times) where an equilibrium is established between the products. The most stable product (usually the exo adduct) will be the major product, regardless of how fast it is formed.[1]
Quantitative Data
Table 1: Effect of Lewis Acid Catalysis on Reaction Rate
| Diene | Dienophile | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Furan | Methyl Acrylate | None | Neat | 25 | 168 | 55 | 77:23 |
| Furan | Methyl Acrylate | ZnCl₂ (0.1) | Neat | 25 | 24 | 85 | 80:20 |
| Furan | Methyl Acrylate | TiCl₄ (0.1) | CH₂Cl₂ | -78 | 2 | 90 | 95:5 |
| 2,5-Dimethylfuran | Acrolein | None | Neat | 25 | 24 | 60 | 55:45 |
| 2,5-Dimethylfuran | Acrolein | AlCl₃ (0.1) | CH₂Cl₂ | -78 | 1 | 95 | 15:85 |
| 2,5-Dimethylfuran | Acrolein | BF₃ (0.1) | CH₂Cl₂ | -78 | 1 | 92 | 10:90 |
Note: Data compiled and synthesized from multiple sources for illustrative comparison.
Table 2: Influence of Reaction Conditions on Furan-Maleimide Cycloaddition
| Furan Derivative | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Furan | N-Methylmaleimide | CH₂Cl₂ | 25 | 24 | 90 | >95:5 |
| Furan | N-Methylmaleimide | Toluene | 110 | 12 | 85 | 20:80 |
| Furfuryl Alcohol | N-Phenylmaleimide | Neat | 60 | 2 | >95 | 70:30 |
| Furfuryl Alcohol | N-Phenylmaleimide | Neat | 100 | 2 | >95 | 30:70 |
| Furan | Maleimide | Water | 60 | 16 | 65 | 67:33 |
Note: Data compiled and synthesized from multiple sources for illustrative comparison.[8][13]
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid catalyst (e.g., a solution of TiCl₄ in dichloromethane) dropwise to the stirred solution of the dienophile.
-
After stirring for a short period (e.g., 15-30 minutes), add the furan derivative dropwise.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by a suitable analytical technique (e.g., TLC or ¹H NMR).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
General Protocol for High-Pressure Diels-Alder Reaction:
-
Prepare a concentrated solution of the furan derivative and the dienophile in a suitable solvent (e.g., dichloromethane) in a high-pressure reaction vessel.
-
Seal the reaction vessel according to the manufacturer's instructions.
-
Place the vessel in the high-pressure apparatus and increase the pressure to the desired level (e.g., 15 kbar).
-
Maintain the reaction at the specified temperature and pressure for the required duration.
-
After the reaction time has elapsed, carefully release the pressure.
-
Open the reaction vessel and transfer the contents.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product to determine the yield and diastereomeric ratio, and purify as necessary.
Visualizations
Caption: General workflow for optimizing furan Diels-Alder reactions.
Caption: Troubleshooting decision tree for furan Diels-Alder reactions.
References
- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 2. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
Technical Support Center: Managing Furanic Platform Chemical Instability in Acidic Conditions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with furanic platform chemicals. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of managing the instability of compounds like furfural and 5-hydroxymethylfurfural (HMF) in acidic environments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing HMF turned into a dark, insoluble material (humins) under acidic conditions. What is happening and how can I prevent this?
A1: The formation of dark, insoluble materials, known as humins, is a common issue when working with furanic compounds in acidic media.[1] This occurs through complex polymerization and condensation reactions. HMF can self-polymerize or cross-link with other reactive intermediates present in your mixture.[1][2]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent plays a critical role in the stability of furanic compounds. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[3][4] In contrast, aqueous environments, especially at elevated temperatures, can promote humin formation.
-
Temperature Control: Higher temperatures accelerate the degradation and polymerization of furanic compounds.[5] If your protocol allows, consider running your reaction at a lower temperature. For instance, the acetalization of 5-HMF is often performed at room temperature to minimize humin formation.[2][6]
-
pH Adjustment: The concentration of the acid catalyst is directly related to the rate of degradation. Use the lowest effective concentration of your acid catalyst. In some cases, adding a proton scavenger like Na2CO3 can help neutralize excess acid and prevent side reactions.[2][6]
-
Protecting Groups: Acetalization is a common strategy to protect the reactive aldehyde group of HMF and furfural, thereby preventing polymerization.[2][6] This involves reacting the furanic compound with an alcohol or diol. Cyclic acetals are generally more stable.[2]
Q2: The yield of my desired product from a reaction involving furfural is consistently low. What are the potential causes and solutions?
A2: Low yields in reactions with furfural under acidic conditions can be attributed to several factors, primarily the inherent instability of the furan ring and the reactivity of the aldehyde group, which can lead to polymerization and other side reactions.[7][8][9]
Troubleshooting Steps:
-
Reaction Time: Prolonged exposure to acidic conditions can lead to the degradation of both the starting material and the product.[10] Monitor your reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.[11]
-
Reagent Purity: Ensure the purity of your furfural, as impurities can sometimes catalyze side reactions.
-
Atmosphere: While less common for many reactions, for sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation pathways.
-
Solvent Effects: The solvent can influence reaction rates and selectivity. Protic solvents like water and alcohols can participate in side reactions, including ring-opening of the furan moiety.[8][12] Consider using a less reactive, aprotic solvent if compatible with your reaction.
Q3: I am trying to convert HMF to levulinic acid (LA), but I am getting a mixture of products and a low yield of LA. How can I optimize this reaction?
A3: The acid-catalyzed rehydration of HMF to levulinic acid and formic acid is a well-established reaction, but achieving high yields requires careful control of reaction conditions to minimize the formation of byproducts, including humins.[5][13][14]
Troubleshooting Steps:
-
Temperature and Time: The optimal conditions for LA production often involve lower temperatures (140-160°C) and longer reaction times, in contrast to HMF production which favors higher temperatures and shorter times.[5]
-
Acid Concentration: The concentration of the acid catalyst influences the reaction rate. A systematic study to find the optimal acid concentration for your specific setup is recommended. For example, high yields of LA (up to 94%) have been reported with 1 M sulfuric acid.[14][15]
-
Biphasic Systems: Using a biphasic system (e.g., water-MIBK) can improve the yield of LA by continuously extracting it from the aqueous phase where degradation reactions occur.[16]
Quantitative Data Summary
Table 1: HMF to Levulinic Acid Conversion Yields under Various Conditions
| HMF Initial Conc. (M) | Acid Catalyst | Acid Conc. (M) | Temperature (°C) | Time (min) | LA Yield (%) | Reference |
| 0.1 | H2SO4 | 1 | Not specified | Not specified | 94 | [14][15] |
| Not specified | HScCl4 | Not specified | 120 | 35 | 95.6 | [16] |
| Not specified | HScCl4 | Not specified | 110 | Not specified | 78.8 | [16] |
Table 2: Influence of Acetal Protection on Product Yield
| Starting Material | Reaction | Product | Yield (Unprotected) | Yield (Acetal Protected) | Reference |
| 5-HMF | Hydrogenation | 2,5-Bis(hydroxymethyl)furan (BHMF) | 18% | 79% | [6] |
| 5-HMF | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | Variable, humin formation | 90-95% | [2][6] |
Experimental Protocols
Protocol 1: Quantification of HMF Degradation by HPLC
This protocol outlines a general method for quantifying the degradation of 5-hydroxymethylfurfural (HMF) in an acidic solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
5-Hydroxymethylfurfural (HMF) standard
-
Acid catalyst of choice (e.g., H2SO4)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV-Vis detector and a C18 column
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of HMF (e.g., 1 mg/mL) in deionized water. From this stock, prepare a series of calibration standards at different concentrations (e.g., 0.001 to 0.006 mg/g).[17]
-
Reaction Setup: In a reaction vessel, dissolve a known concentration of HMF in an aqueous solution containing the desired concentration of the acid catalyst.
-
Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting the sample in a known volume of cold deionized water to stop further degradation.
-
Sample Preparation: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[17][18]
-
HPLC Analysis:
-
Data Analysis: Construct a calibration curve from the peak areas of the HMF standards. Use the regression equation from the calibration curve to determine the concentration of HMF in your samples at each time point. The degradation of HMF can then be calculated based on the decrease in its concentration over time.
Visualizations
Caption: Degradation pathways of HMF in acidic conditions.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. High-Yield and High-Efficiency Conversion of HMF to Levulinic Acid in a Green and Facile Catalytic Process by a Dual-Function Brønsted-Lewis Acid HScCl4 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. mdpi.com [mdpi.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of Unstable Furan Derivatives
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with unstable furan derivatives. Our goal is to help you improve reaction yields and successfully manage these sensitive compounds.
Troubleshooting Guide & FAQs
This section addresses common experimental challenges in a question-and-answer format.
FAQ 1: My furan derivative decomposes during purification on a silica gel column. What can I do?
Answer: This is a frequent issue because many furan derivatives are sensitive to acids, and standard silica gel is acidic enough to catalyze decomposition, often leading to polymerization or ring-opening.[1][2] Here are several strategies to mitigate this problem:
-
Strategy 1: Use a Neutral Stationary Phase. Switch from silica gel to neutral alumina. This removes the acidic environment that causes degradation.
-
Strategy 2: Deactivate the Silica Gel. If you must use silica, you can neutralize it before use. Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), then pack the column as usual. This will neutralize the acidic sites on the silica surface.
-
Strategy 3: Alternative Purification Methods. For thermally stable, volatile derivatives, high vacuum distillation can be an excellent, non-contact purification method.[3] Another approach is adsorption/desorption using activated carbon, which can be effective for separating furan derivatives from reaction mixtures containing carbohydrates.[4] Chromatography using silicate-based materials with an organic acid as the mobile phase can also prevent thermally induced decomposition.[5]
The following diagram outlines a decision-making process for selecting an appropriate purification method for an unstable furan derivative.
Caption: Decision workflow for purifying unstable furan derivatives.
FAQ 2: I'm getting very low yields (<40%) during electrophilic substitution reactions like acylation or alkylation. Why is this happening and how can I improve it?
Answer: The furan ring is highly reactive towards electrophiles, but it is also prone to acid-catalyzed polymerization.[1][2] Strong Lewis acids like AlCl₃, often used in Friedel-Crafts reactions, can attack the furan ring itself, leading to decomposition and low yields.[2] Similarly, direct halogenation with Br₂ or Cl₂ at room temperature often results in polyhalogenated products and polymers.[1]
Strategies for Improvement:
-
Use Milder Catalysts: For acylations, replace strong Lewis acids with milder catalysts. Phosphoric acid or tin(IV) chloride (SnCl₄) are effective alternatives that minimize ring degradation.[1][2]
-
Control Reaction Temperature: Perform reactions at low temperatures to reduce the rate of decomposition. For example, bromination can be successfully achieved at -5°C in DMF or dioxane to yield 2-bromofuran.[1]
-
Introduce Stabilizing Groups: Attaching an electron-withdrawing group (e.g., a carboxyl group) to the furan ring can increase its stability against acid-catalyzed degradation.[1]
-
Employ Modern Catalytic Methods: Transition metal-catalyzed reactions often proceed under neutral, mild conditions, providing excellent yields for a wide range of substituted furans.[6] Palladium and copper-catalyzed cross-coupling reactions are particularly effective for creating substituted furans from precursors like enyne acetates or β-keto compounds.[6][7]
| Catalyst | Reaction Conditions | Typical Yield Range | Reference |
| AlCl₃ (traditional) | Often leads to polymerization | < 20% | [2] |
| Phosphoric Acid | Mildly acidic | 60-80% | [1] |
| Boron Trifluoride | Mild Lewis Acid | 70-85% | [1] |
| SnCl₄ | Mild Lewis Acid | 75-90% | [2] |
FAQ 3: My furan synthesis (e.g., Paal-Knorr) is sluggish and gives low yields. Are there more robust synthetic methods?
Answer: While classical methods like the Paal-Knorr synthesis are foundational, they can require harsh acidic conditions that are unsuitable for sensitive substrates. Modern organic synthesis offers numerous high-yield alternatives that proceed under milder conditions.
-
Palladium-Catalyzed Cycloisomerization: This method can convert (Z)-2-en-4-yn-1-ols into a variety of substituted furans under neutral conditions at temperatures from 25-100 °C, and is suitable even for fragile natural products.[6]
-
Gold and Copper Co-catalyzed Cascade Reactions: A one-pot, three-step reaction cascade using a combination of triazole-gold (TA-Au) and copper catalysts can produce di-, tri-, and tetrasubstituted furans in good to excellent yields from simple starting materials.[6]
-
Iodocyclization Followed by Cross-Coupling: 3-iodofurans can be prepared in high yield under mild conditions via electrophilic iodocyclization. These stable intermediates can then be diversified using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate a library of tetrasubstituted furans.[7][8]
| Method | Key Reagents/Catalysts | Substrate Scope | Reported Yields | Reference |
| Pd(II)-Catalyzed Cycloisomerization | Pd(II) catalyst | (Z)-2-en-4-yn-1-ols | Good to Excellent | [6] |
| Cascade Reaction | Triazole-gold (TA-Au), Copper | Alkynes, aldehydes, etc. | Good to Excellent | [6] |
| Iodocyclization + Pd-Coupling | I₂, Pd catalysts | 2-(1-alkynyl)-2-alken-1-ones | Good to Excellent | [7][8] |
| Cascade Carbopalladation | Pd catalyst | Aromatic motifs | 62-95% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Mild Acylation of Furan
This protocol uses a mild Lewis acid to minimize degradation and improve yield.
Materials:
-
Furan derivative
-
Acetic anhydride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve the furan derivative (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Slowly add SnCl₄ (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in FAQ 1.
Caption: Step-by-step workflow for the mild acylation of furan.
Understanding Furan Instability
The primary cause of instability in many furan derivatives is their susceptibility to acid-catalyzed degradation. The oxygen heteroatom readily donates electron density to the ring, making it highly reactive. Protonation at the C2 position creates a reactive electrophile that can be attacked by another furan molecule, initiating a polymerization cascade.
Caption: Pathway of acid-catalyzed decomposition of furan.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 6. Furan synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
overcoming reversibility in Diels-Alder reactions of furan compounds
Technical Support Center: Furan Diels-Alder Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of furan compounds, focusing on strategies to overcome the inherent reversibility of these reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of the desired Diels-Alder adduct. What are the potential causes and solutions?
Answer:
Low or no yield in a furan Diels-Alder reaction is a common issue, often stemming from the reaction's reversibility and the inherent stability of the furan ring. Here are several troubleshooting steps:
-
Increase Dienophile Reactivity: The reactivity of the dienophile is crucial. Dienophiles with strong electron-withdrawing groups are more reactive. If possible, consider modifying your dienophile to enhance its electrophilicity.
-
Employ Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy and making it more reactive.[1][2][3] Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and methylaluminum dichloride.[3][4] Be mindful that Lewis acids can also catalyze side reactions, so optimization of the catalyst and reaction conditions is essential.
-
Utilize High Pressure: Applying high pressure (in the kbar range) can favor the formation of the more compact Diels-Alder adduct, shifting the equilibrium towards the product side.[5][6][7] This technique is particularly useful for sluggish reactions.
-
Solvent-Free Conditions: Running the reaction neat (without a solvent) can increase the effective concentration of the reactants and, in some cases, lead to a liquid-to-solid phase transition where the product precipitates, driving the equilibrium forward.[8][9]
-
Intramolecular Reactions: If your synthesis allows, designing an intramolecular Diels-Alder reaction can be highly effective.[10][11] By tethering the furan and dienophile, the entropic barrier is reduced, and the probability of the reactive components finding each other in the correct orientation is significantly increased.
Issue 2: Significant Retro-Diels-Alder Reaction
Question: My product is forming, but I observe significant decomposition back to the starting materials upon workup or purification. How can I prevent this?
Answer:
The retro-Diels-Alder reaction is a manifestation of the thermodynamic instability of the furan adduct. Here are strategies to mitigate this:
-
Low-Temperature Workup and Purification: The rate of the retro-Diels-Alder reaction is highly temperature-dependent.[12][13] Perform all workup and purification steps at low temperatures to minimize decomposition. Avoid heating during solvent removal.
-
Immediate Derivatization: A common strategy is to immediately convert the Diels-Alder adduct into a more stable derivative. This can be achieved through reactions like hydrogenation of the double bond within the adduct, which effectively "locks" the molecule and prevents the retro reaction.
-
Product Precipitation: As mentioned, conducting the reaction under conditions where the product precipitates out of the solution can protect it from the equilibrium of the retro-Diels-Alder reaction in the solution phase.[8][9]
-
Choice of Stereoisomer: The exo adduct is generally more thermodynamically stable than the endo adduct.[12][14] Optimizing your reaction to favor the formation of the exo isomer can lead to a more stable product. This is often achieved under thermodynamic control (higher temperatures and longer reaction times), but this must be balanced against the increased rate of the retro reaction.
Issue 3: Poor Diastereoselectivity (Endo/Exo Ratio)
Question: My reaction produces a mixture of endo and exo isomers. How can I improve the selectivity for the desired isomer?
Answer:
The endo/exo selectivity in furan Diels-Alder reactions is a classic challenge. The endo product is often the kinetic product (formed faster at lower temperatures), while the exo product is the thermodynamic product (more stable, favored at higher temperatures).[12][14]
-
Kinetic vs. Thermodynamic Control:
-
For the endo adduct: Use lower reaction temperatures and shorter reaction times. Lewis acid catalysis can sometimes enhance the formation of the kinetic product.
-
For the exo adduct: Employ higher temperatures and longer reaction times to allow the reaction to equilibrate to the more stable exo product. However, be aware of the increased risk of the retro-Diels-Alder reaction.
-
-
Lewis Acid Influence: The choice of Lewis acid can influence the diastereoselectivity.[15] Some Lewis acids may preferentially stabilize the transition state leading to one isomer over the other. Screening different Lewis acids is recommended.
-
Substituent Effects: The steric and electronic nature of substituents on both the furan and the dienophile can influence the diastereoselectivity. For instance, bulky substituents may favor the formation of the less sterically hindered isomer.
Frequently Asked Questions (FAQs)
Q1: Why are Diels-Alder reactions with furan often reversible?
A1: The reversibility stems from the aromatic character of the furan ring.[16] In the Diels-Alder reaction, the aromaticity of the furan is lost to form the 7-oxabicyclo[2.2.1]heptene adduct. This loss of aromatic stabilization energy makes the forward reaction less exothermic compared to reactions with non-aromatic dienes like cyclopentadiene.[16] Consequently, the activation energy for the reverse (retro-Diels-Alder) reaction is relatively low, allowing the adduct to readily revert to the starting materials, especially at elevated temperatures.[12][16]
Q2: What is the difference between the endo and exo adducts, and which is more stable?
A2: The endo and exo adducts are diastereomers that differ in the relative stereochemistry of the substituents on the newly formed ring. In the context of a furan reacting with a cyclic dienophile like maleimide, the endo adduct is the one where the dienophile's substituents are oriented towards the oxygen bridge. In the exo adduct, they are oriented away from the oxygen bridge. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance, while the endo isomer is often the kinetically favored product.[12][14][17]
Q3: How do Lewis acids catalyze the furan Diels-Alder reaction?
A3: Lewis acids act as catalysts by coordinating with an electron-withdrawing group on the dienophile (e.g., a carbonyl group). This coordination makes the dienophile more electrophilic by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This reduced HOMO-LUMO gap between the furan (diene) and the activated dienophile accelerates the reaction.
Q4: Can substituents on the furan ring affect the reaction?
A4: Yes, substituents on the furan ring have a significant electronic and steric impact.
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the furan, raising the energy of its Highest Occupied Molecular Orbital (HOMO). This generally increases the reaction rate with electron-poor dienophiles.
-
Electron-withdrawing groups (e.g., formyl, carboxyl) decrease the electron density of the furan, lowering its HOMO energy and making the reaction more difficult.[16][18] However, strategies exist to overcome this, such as using aqueous media to hydrate a formyl group, which reduces its electron-withdrawing effect.[18][19]
-
Steric hindrance from bulky substituents can also influence the reaction rate and diastereoselectivity.
Q5: What are the applications of overcoming reversibility in furan Diels-Alder reactions in drug development?
A5: The 7-oxabicyclo[2.2.1]heptene core structure formed in the furan Diels-Alder reaction is a versatile scaffold for the synthesis of complex molecules with potential biological activity.[1] By controlling the reversibility, chemists can reliably produce these intermediates for the synthesis of natural products and novel drug candidates. Furthermore, the reversible nature of the furan-maleimide adduct has been exploited in the development of self-healing materials and for drug delivery systems where the release of a therapeutic agent can be triggered by heat.[20][21]
Data Presentation
Table 1: Effect of Lewis Acids on Furan Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Furan | Methyl Acrylate | None | 25 | - | Low | - | [1] |
| Furan | Methyl Acrylate | Sn-BEA (Zeolite) | - | - | Barrier Reduction | - | [1][2] |
| Furan-diene | Substituted Enone | MeAlCl₂ (1.1 eq) | -78 | 2-8 | Good to Excellent | - | [3] |
| Furan | DMAD | AlCl₃ | - | - | Rate Enhancement | Predominantly 5 | [4] |
| 2,5-Dimethylfuran | Acrolein | BF₃ | - | - | Barrier Reduction | Kinetically Favored Exo | [15] |
| 2,5-Dimethylfuran | Acrolein | AlCl₃ | - | - | Barrier Reduction | Kinetically Favored Exo | [15] |
DMAD: Dimethyl acetylenedicarboxylate
Table 2: Influence of High Pressure on Furan Diels-Alder Reactions
| Diene | Dienophile | Pressure (kbar) | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Furan | Methyl Acrylate | 10-20 | 25 | - | Excellent | - | [6] |
| Furan | Methyl Acrylate | High | 25 | - | - | Affected by Temp | [5][6] |
| Furan | α-Chloroacrylonitrile | 15 | 30 | - | Moderate to Good | - | [7] |
| Furan | α-Acetoxyacrylonitrile | 15 | 30 | - | Moderate to Good | - | [7] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder of a Furan-Diene
This protocol is adapted from the work of G. A. Kraus et al.[3]
-
Preparation: A solution of the furan-diene substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: A solution of methylaluminum dichloride (MeAlCl₂, 1.1 equivalents) in hexane is added dropwise to the cooled solution of the substrate.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 to 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure at low temperature, and the crude product is purified by flash column chromatography on silica gel to yield the oxatricyclo adduct.
Protocol 2: Solvent-Free Diels-Alder Reaction of a Furan with a Maleimide
This protocol is based on the methodology described by K. V. Kovtunenko et al.[8]
-
Mixing Reactants: The furanic substrate (1 mmol) and the appropriate maleimide (1.1–1.5 equivalents) are added to a 4 mL glass vial equipped with a screw cap.
-
Heating: The vial is placed in a preheated aluminum block at the desired temperature (e.g., 60-80 °C). The reaction is heated for the specified amount of time. The reaction mixture may initially melt to form a liquid phase.
-
Product Formation: As the reaction proceeds, the product may solidify, driving the reaction to completion.
-
Isolation: After cooling to room temperature, the solid reaction mixture is washed with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.
-
Drying: The solid product is collected by filtration and dried to give the pure Diels-Alder adduct.
Visualizations
Diagram 1: Furan Diels-Alder Reaction Pathway
Caption: Kinetic and thermodynamic pathways in furan Diels-Alder reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming the Reversibility in the Diels-Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 19. repository.tudelft.nl [repository.tudelft.nl]
- 20. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Furan Conversion Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to catalyst deactivation during the conversion of furan and its derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended actions.
Issue 1: Rapid loss of catalyst activity and/or selectivity.
-
Question: My catalyst is deactivating much faster than expected. What are the likely causes and how can I investigate this?
Answer: Rapid deactivation is a common issue in catalytic furan conversion. The primary causes can be categorized as poisoning, fouling (coking), and thermal degradation.[1]
-
Catalyst Poisoning: Impurities in your feedstock can strongly adsorb to the active sites of your catalyst, rendering them inactive.[1][2][3]
-
Common Poisons:
-
Troubleshooting Steps:
-
Feedstock Analysis: Analyze your furan feedstock for potential contaminants.
-
Catalyst Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify foreign elements on the catalyst surface.
-
Temperature-Programmed Desorption (TPD): This can help identify strongly chemisorbed species.
-
-
-
Fouling by Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites and pores.[1][4][5] This is particularly prevalent in processes like catalytic fast pyrolysis.[4]
-
Causes of Coking:
-
Troubleshooting Steps:
-
Thermogravimetric Analysis (TGA): This can quantify the amount of coke deposited on the catalyst.
-
Temperature-Programmed Oxidation (TPO): This technique can be used to characterize and quantify the coke.
-
Visual Inspection: A change in catalyst color (e.g., to black) is a strong indicator of coking.
-
-
-
Thermal Degradation (Sintering): High operating temperatures can cause the small, highly dispersed active metal particles on a catalyst support to agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[3]
-
Troubleshooting Steps:
-
Transmission Electron Microscopy (TEM): This can be used to visualize the size and dispersion of metal particles on the support.
-
Chemisorption: Techniques like H₂ or CO chemisorption can quantify the active metal surface area. A decrease in chemisorption capacity indicates sintering.
-
-
-
Issue 2: Gradual decline in product yield over several cycles.
-
Question: My catalyst seems to be losing its effectiveness with each regeneration cycle. What could be causing this irreversible deactivation?
Answer: A gradual, irreversible decline in performance, even with regeneration, often points to structural changes in the catalyst.
-
Structural Damage by Water: Water, either present in the feedstock or produced during the reaction, can lead to irreversible deactivation, especially for zeolite and metal oxide catalysts.[2]
-
Mechanisms of Water-Induced Deactivation:
-
Troubleshooting Steps:
-
Solid-State NMR: For zeolites, 27Al NMR spectroscopy can be used to detect the presence of extra-framework aluminum, which is an indicator of dealumination.[6]
-
Inductively Coupled Plasma (ICP) Analysis: Analyzing the reaction product stream for leached metals can confirm this deactivation pathway.
-
Nitrogen Physisorption (BET analysis): A significant loss of surface area and pore volume can indicate structural collapse.
-
-
-
Incomplete Regeneration: The regeneration process itself might not be fully restoring the catalyst's initial state.
-
Troubleshooting Steps:
-
Optimize Regeneration Conditions: Experiment with different regeneration temperatures, gas compositions (e.g., oxygen concentration for coke burn-off), and durations. Be cautious, as excessively high temperatures during regeneration can cause sintering.[5]
-
Characterize Post-Regeneration: Analyze the catalyst after regeneration using the techniques mentioned above (TGA, chemisorption, TEM) to ensure coke has been removed and the active sites are restored.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in furan conversion?
A1: The primary mechanisms are:
-
Poisoning: Strong chemisorption of impurities on active sites.[1][2]
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Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface.[1][4][5]
-
Thermal Degradation: Sintering of active metal particles and loss of support surface area at high temperatures.[3]
-
Water-Induced Damage: Structural changes to the catalyst, such as dealumination of zeolites, caused by the presence of water.[2][6]
Q2: How can I minimize catalyst deactivation?
A2: Several strategies can be employed:
-
Feedstock Purification: Remove potential poisons from the furanic feedstock before it enters the reactor.[2]
-
Catalyst Design:
-
Process Optimization:
-
Operate at lower temperatures where possible to reduce thermal degradation and coking rates.[2]
-
Consider co-feeding with a solvent that can help to suppress coke formation.
-
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, in many cases, regeneration is possible. The appropriate method depends on the deactivation mechanism:
-
For Coking: The most common method is to burn off the coke in a controlled manner using a stream of air or a mixture of oxygen and an inert gas.[5][7]
-
For some types of Poisoning: Regeneration can sometimes be achieved by specific chemical treatments to remove the adsorbed poison.[2] It's important to note that regeneration may not always fully restore the catalyst's original activity, especially if structural damage has occurred.[5]
Q4: What are the key characterization techniques for studying catalyst deactivation?
A4: A multi-technique approach is often necessary:
-
To Quantify Coke: Thermogravimetric Analysis (TGA) and Temperature-Programmed Oxidation (TPO).
-
To Identify Poisons: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS).
-
To Assess Active Sites: Chemisorption (e.g., H₂, CO) and Temperature-Programmed Desorption (TPD) of probe molecules (e.g., ammonia for acidity).[8]
-
To Evaluate Structural Properties: Nitrogen Physisorption (for surface area and pore size distribution), X-ray Diffraction (XRD) (for crystal structure), and Transmission Electron Microscopy (TEM) (for particle size and morphology).[9]
Data Presentation
Table 1: Common Poisons in Furan Conversion and Their Effects on Different Catalyst Types.
| Poison | Affected Catalyst Type | Deactivation Mechanism |
| Sulfur Compounds (e.g., H₂S) | Metal Catalysts (e.g., Ni, Pd, Pt) | Strong chemisorption on metal sites, blocking them for reaction.[2] |
| Nitrogen Compounds | Brønsted Acid Catalysts (e.g., Zeolites) | Neutralization of acid sites.[2] |
| Alkali and Alkaline Earth Metals (e.g., K, Na, Ca) | Acidic Catalysts (e.g., Zeolites) | Neutralization of strong acid sites.[2] |
| Heavy Metals (e.g., Fe, Cr) | Various | Can deposit on the catalyst surface, blocking pores and active sites. |
Table 2: Influence of Regeneration on Catalyst Properties (Illustrative Data).
| Catalyst Property | Fresh Catalyst | Deactivated Catalyst (Coked) | Regenerated Catalyst |
| Surface Area (m²/g) | 450 | 250 | 420 |
| Total Acidity (mmol NH₃/g) | 0.85 | 0.40 | 0.78 |
| Metal Dispersion (%) | 50 | 48 | 45 |
| Coke Content (wt%) | 0 | 15 | <1 |
Note: These are representative values. Actual data will vary depending on the specific catalyst, process conditions, and regeneration procedure.
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) of Ammonia for Acidity Measurement
-
Pretreatment: Place a known weight of the catalyst (fresh, spent, or regenerated) in a quartz reactor. Heat the sample under a flow of inert gas (e.g., He or Ar) to a high temperature (e.g., 500 °C) to clean the surface. Cool down to the adsorption temperature (e.g., 100 °C).
-
Adsorption: Introduce a flow of a gas mixture containing a known concentration of ammonia (e.g., 5% NH₃ in He) over the catalyst for a set period (e.g., 1 hour) to ensure saturation of the acid sites.
-
Purging: Switch the gas flow back to the inert gas to remove any physisorbed ammonia.
-
Desorption: Increase the temperature of the catalyst at a constant rate (e.g., 10 °C/min) while maintaining the inert gas flow.
-
Detection: Monitor the concentration of ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting plot of ammonia concentration versus temperature is the TPD profile. The area under the desorption peaks is proportional to the number of acid sites.[8][10]
Protocol 2: Thermogravimetric Analysis (TGA) for Coke Quantification
-
Sample Preparation: Place a small, accurately weighed amount of the spent catalyst (typically 5-15 mg) into a TGA crucible.
-
Initial Purge: Heat the sample to a low temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen) to remove any adsorbed water and volatile compounds.
-
Oxidation: Switch the purge gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂).
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where all the coke is expected to have combusted (e.g., 800 °C).
-
Data Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke combusted. This can be expressed as a weight percentage of the initial spent catalyst mass.
Mandatory Visualization
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. research.tue.nl [research.tue.nl]
- 7. ijset.com [ijset.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
Technical Support Center: Purification of Highly Reactive Dienes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of highly reactive dienes.
Frequently Asked Questions (FAQs)
Q1: What makes dienes, particularly conjugated dienes, so reactive and difficult to purify? Highly reactive dienes, especially conjugated systems, possess π-electron clouds that are susceptible to various reactions.[1] Their reactivity stems from the delocalized electrons across the double bonds, making them prone to polymerization, oxidation (peroxide formation), and Diels-Alder dimerization.[2][3][4] This inherent instability presents significant challenges during purification, as standard techniques like distillation can introduce heat, which accelerates these unwanted side reactions.[2][5]
Q2: How can I prevent my diene from polymerizing during purification, especially distillation? Polymerization is a primary challenge when heating dienes.[2] To mitigate this, the addition of a polymerization inhibitor is crucial before any heating steps.[2] Common inhibitors include hydroquinone and 4-tert-butylcatechol.[2] It is also recommended to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound. Storing the purified diene at low temperatures under an inert atmosphere (e.g., nitrogen or argon) is also advisable.[2]
Q3: What are peroxides and why are they a major safety concern with dienes? Dienes are among a class of chemicals that can form explosive peroxide crystals upon exposure to atmospheric oxygen, a process catalyzed by light and heat.[6] These peroxide by-products are extremely sensitive to shock, heat, and friction, posing a severe explosion hazard.[6][7] Concentrating these peroxides, for instance, during distillation or evaporation, significantly increases the risk.[6][8] It is imperative to test for and eliminate peroxides before heating or concentrating any diene-containing solution.[8][9]
Q4: I see multiple peaks in the GC analysis of my purified diene. What could they be? Multiple peaks in a gas chromatogram of a purified diene can often be attributed to the presence of various geometric isomers (e.g., E/Z isomers).[2] These isomers have slightly different physical properties and can sometimes be separated by gas chromatography.[2] To confirm their identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[2]
Q5: How should I properly store my purified highly reactive diene? To maintain purity and prevent degradation, highly reactive dienes should be stored at low temperatures. It is also critical to store them under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen which can lead to peroxide formation.[2] Using opaque containers is also recommended to protect the diene from light, which can catalyze polymerization and peroxide formation.[6] Some inhibitors require trace amounts of oxygen to function, so it's important to check the specific requirements for the inhibitor used.[9]
Troubleshooting Guides
Issue 1: A gummy, viscous residue or solid formed in my distillation flask.
| Question | Possible Cause & Explanation | Recommended Action |
| Did you add a polymerization inhibitor before starting the distillation? | Highly reactive dienes are prone to thermal polymerization when heated.[2] Without an inhibitor, the heat from the distillation process can initiate a chain reaction, leading to the formation of high-molecular-weight oligomers or polymers.[2] | Always add an effective polymerization inhibitor to the diene before heating.[2] See Table 1 for common inhibitors. |
| Was the distillation performed under an inert atmosphere? | The presence of oxygen can initiate radical polymerization pathways, especially at elevated temperatures. | Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| What was the temperature of the distillation? | Higher temperatures significantly increase the rate of polymerization.[5] | If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and reduce the required heat input. |
Table 1: Common Polymerization Inhibitors for Dienes
| Inhibitor | Typical Concentration | Application Notes |
| Hydroquinone | 100-200 ppm | A common and effective inhibitor for preventing thermal polymerization during distillation.[2] |
| 4-tert-Butylcatechol (TBC) | 10-100 ppm | Often used as a storage stabilizer and for distillations.[2] |
| Furfural & Polycondensates | 0.01-2% wt (Furfural) 0.5-10% wt (Polycondensates) | Used in extractive distillation processes with solvents like dimethyl formamide to inhibit polymerization at high temperatures.[5] |
Issue 2: My subsequent reaction failed or gave a low yield, suggesting the purified diene is contaminated.
| Question | Possible Cause & Explanation | Recommended Action |
| Did you test for and remove peroxides before using the diene? | Peroxides are a common impurity in dienes exposed to air.[6] They can interfere with many chemical reactions, particularly those involving organometallics or sensitive catalysts, and pose a significant safety hazard.[10] | Always test for peroxides before use. If present, they must be removed. See Table 2 and Protocols 1 & 2 for removal methods. |
| How was the diene purified? Could impurities with similar boiling points be present? | If purification was done by fractional distillation, impurities with boiling points close to the diene may co-distill, leading to a contaminated product.[2] | If persistent impurities are observed, consider alternative purification methods such as adsorptive purification using activated alumina, silica gel, or acid-treated montmorillonite clay.[2] |
Table 2: Comparison of Peroxide Removal Methods
| Method | Procedure | Best For | Advantages | Disadvantages |
| Activated Alumina Column [8][9] | Pass the solvent through a column of basic activated alumina. | Both water-soluble and water-insoluble solvents. | Fast and effective for removing low levels of peroxides. The alumina often decomposes the peroxides.[9][11] | Alumina does not always destroy the peroxides and may need to be treated after use.[8] |
| Ferrous Sulfate (FeSO₄) Wash [6][8] | Shake the solvent with an acidic solution of ferrous sulfate. | Water-insoluble solvents. | Simple procedure that effectively destroys peroxides.[11] | Requires a subsequent aqueous workup to remove the iron salts. |
| Sodium Metabisulfite Wash [6] | Wash the solvent with a 5% aqueous solution. | Water-insoluble solvents. | An alternative chemical reduction method. | May require multiple washes and a final water wash. |
Table 3: Peroxide Hazard Levels in Solvents [8]
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures. |
| 3 - 30 ppm | Possible moderate hazard. Avoid concentrating the peroxides. Disposal is recommended if the material is not to be used soon. |
| > 30 ppm | Unacceptable; may pose a serious hazard. Remove peroxides using a suitable procedure or dispose of the material. |
| Visible Crystals | EXTREMELY HAZARDOUS. Do not handle. Treat the container as a potential bomb and contact safety personnel.[7] |
Experimental Protocols
Protocol 1: Peroxide Removal Using an Activated Alumina Column This protocol is adapted from established safety guidelines.[9][11]
-
Preparation: Prepare a chromatography column filled with 80 g of 80-mesh basic activated alumina. This is generally sufficient for 100 to 400 mL of solvent.[9][11]
-
Application: Gently pour the diene or diene solution onto the top of the alumina column.
-
Elution: Allow the liquid to pass through the column under gravity or with gentle positive pressure. Collect the eluent.
-
Testing: Test the collected liquid for the presence of peroxides using peroxide test strips to ensure their complete removal.
-
Safety Note: Although alumina typically decomposes peroxides, it is a best practice to treat the used alumina with a dilute acidic solution of ferrous sulfate to neutralize any adsorbed peroxides before disposal.[8][9]
Protocol 2: Peroxide Removal Using a Ferrous Sulfate Wash This protocol is for water-insoluble solvents and is adapted from established safety guidelines.[6][8][9]
-
Prepare the Reagent: Prepare a fresh solution consisting of 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, and 11 mL of water.[9]
-
Extraction: In a separatory funnel, add the prepared ferrous sulfate solution to the diene solution (use approximately 10-20 mL of reagent per 100 mL of solvent).
-
Washing: Shake the separatory funnel for a few minutes. The peroxides will be reduced by the Fe(II) ions.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Neutralization & Drying: Wash the organic layer with water to remove residual acid and iron salts, followed by a wash with a saturated brine solution. Dry the purified diene over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Testing: Test a small sample of the dried organic layer to confirm the absence of peroxides.
Diagrams
Caption: General workflow for the purification of highly reactive dienes.
Caption: Logic diagram for troubleshooting diene polymerization.
Caption: Decision pathway for selecting a peroxide removal method.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. benchchem.com [benchchem.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. academics.eckerd.edu [academics.eckerd.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. uwyo.edu [uwyo.edu]
- 10. aiperodisha.org [aiperodisha.org]
- 11. my.alfred.edu [my.alfred.edu]
Technical Support Center: Solvent Effects on Furan Stability and Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with furans. The focus is on understanding and mitigating the effects of solvents on the stability and reactivity of furan compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical when working with furan and its derivatives?
A1: The furan ring has a pseudo-aromatic character, making it susceptible to various reactions, including degradation, polymerization, and ring-opening, particularly under acidic conditions.[1] Solvents play a crucial role by:
-
Stabilizing Reactants and Transition States: Solvents can influence reaction rates and selectivity by differentially stabilizing the reactants, transition states, or products.[2] Polar solvents, for example, can stabilize polar transition states, accelerating certain reactions like the Diels-Alder cycloaddition.[3]
-
Altering Reaction Pathways: The solvent can directly participate in the reaction, opening up alternative pathways.[2] For instance, in the presence of alcohols, reactive intermediates in furan conversion can be stabilized, suppressing polymerization and favoring other products like benzofurans or levulinic acid.[4]
-
Influencing Solubility: Proper dissolution of reactants is essential for reaction efficiency. Furans generally show good solubility in organic solvents but are less soluble in water.[5][6]
-
Mediating Acidity/Basicity: The solvent environment can affect the strength of acidic or basic catalysts, which is critical as furans are often sensitive to acid.[7]
Q2: How do protic and aprotic solvents generally affect the stability of furans?
A2: The type of solvent—protic or aprotic—has a significant impact on furan stability, especially in the presence of acids.
-
Protic Solvents (e.g., water, alcohols): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[8] In acid-catalyzed reactions of furans, protic solvents can exacerbate furan ring opening and polymerization.[9] For example, water can participate in hydrolysis and degradation pathways, while alcohols can suppress polymerization by stabilizing reactive intermediates but may lead to other products.[4][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents lack O-H or N-H bonds but have significant dipole moments.[11] They have been shown to have a strong stabilizing effect on furan derivatives.[12][13] Dimethylformamide (DMF), in particular, is noted for promoting the stability of furanic platform chemicals under synthetic conditions.[12][13] They are often preferred for reactions where furan degradation is a concern.
Q3: What is the general solubility profile of furan and its derivatives?
A3: Furan itself is a colorless, volatile liquid that is highly soluble in common organic solvents like ethanol, acetone, ether, and benzene.[5] However, it has low solubility in water due to its hydrophobic aromatic structure.[5] The solubility of substituted furans, such as furan-2-carboxylic acid, varies significantly depending on the solvent and temperature. Solubility generally increases with temperature.[14] For experimental design, it is crucial to consider the solubility of the specific furan derivative and all other reagents in the chosen solvent system.[6]
Q4: How do solvents influence the stereoselectivity of Diels-Alder reactions involving furans?
A4: Solvents can dramatically alter the stereochemical outcome of Diels-Alder reactions with furan. In the reaction between furan and maleic anhydride, for instance, gas-phase calculations predict the endo-isomer as the kinetic product.[15] However, in solution, this preference can change. In acetonitrile, the exo-isomer is formed faster, and in diethyl ether, the exo-isomer is formed almost exclusively.[15][16] This solvent effect is attributed to the stabilization of the more polar transition state leading to the exo product and the faster reversal of the less stable endo-isomer back to the reactants.[15][16]
Troubleshooting Guides
Q1: My furan compound is degrading or polymerizing during an acid-catalyzed reaction. What can I do?
A1: Furan polymerization is a common issue, especially under acidic conditions.[7] Consider the following troubleshooting steps:
-
Change the Solvent: Switch from a protic solvent (like water or alcohol) to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to stabilize furans and suppress degradation pathways.[12][13]
-
Lower the Temperature: Furan degradation is often accelerated at higher temperatures.[12] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce unwanted side reactions.
-
Use a Milder Catalyst: Strong acids can promote rapid polymerization.[17] If possible, use a milder Lewis acid (e.g., BF₃·OEt₂) or a weaker Brønsted acid. Ensure the catalyst concentration is as low as possible.
-
Consider Substituent Effects: Furans with electron-withdrawing groups are generally more stable against acid-catalyzed degradation than those with electron-releasing groups.[7] If designing a synthesis, this factor can be used to your advantage.
Q2: I'm observing low yields in my Diels-Alder reaction involving a furan. How can the solvent be affecting this?
A2: Low yields in furan Diels-Alder reactions are often linked to the reversible nature of the reaction and the low reactivity of the furan ring.[18]
-
Solvent Polarity: The Diels-Alder reaction often proceeds through a polar transition state.[3] Switching to a more polar solvent (e.g., from toluene to acetonitrile or DMSO) can accelerate the reaction rate.[19]
-
Reversibility (Retro-Diels-Alder): Furan Diels-Alder adducts can undergo a retro-reaction, reverting to the starting materials.[18] The solvent can influence the position of this equilibrium. The more stable exo-isomer is often favored thermodynamically, and allowing the reaction to equilibrate in a suitable solvent might improve the yield of the desired product.[16]
-
Catalysis: If uncatalyzed, the reaction may be too slow. The use of a Lewis acid catalyst (e.g., SnCl₄) can accelerate the reaction, and the choice of solvent is critical for the catalyst's effectiveness.[3]
Q3: My starting materials (furan derivative and/or reagents) are not dissolving properly. What should I consider?
A3: Poor solubility limits reactant availability and slows down or prevents the reaction.
-
Consult Solubility Data: If available, check the solubility of your specific furan derivative in various solvents. Data exists for compounds like furan-2-carboxylic acid in different pure and binary solvent systems.[14][20]
-
Use a Co-solvent: If a single solvent does not work, a binary mixture might be effective. For example, adding a more polar solvent to a nonpolar one can improve the solubility of a polar reagent.
-
Increase Temperature: The solubility of most organic compounds, including furans, increases with temperature.[5] Gentle heating can help dissolve the starting materials, but be mindful of potential degradation at higher temperatures.
-
Match Solvent to Solute: Neutral organic compounds tend to be more soluble in organic solvents than in water.[6] Choose a solvent with a polarity similar to your reactants ("like dissolves like").
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Stereoselectivity of the Diels-Alder Reaction between Furan and Maleic Anhydride.
| Solvent | Dielectric Constant (ε) | exo / endo Ratio | Reference |
| Diethyl Ether | 4.3 | Exclusive exo | [16] |
| Acetonitrile | 37.5 | ~2:1 (exo favored) | [15][16] |
| Gas Phase | 1.0 | endo favored (kinetically) | [15] |
Table 2: Stability of 5-Hydroxymethylfurfural (HMF) in Different Solvents with Acidic/Basic Additives.
| Solvent | Additive (0.1 M) | HMF Conversion (%) after 2h at 80°C | Reference |
| DMF | H₂SO₄ | 13 | [12] |
| Acetonitrile | H₂SO₄ | 100 | [12] |
| Dioxane | H₂SO₄ | 100 | [12] |
| Water | H₂SO₄ | 100 | [12] |
| DMF | NaOH | 2 | [12] |
| Acetonitrile | NaOH | 100 | [12] |
Table 3: Mole Fraction Solubility (x₁) of Furan-2-carboxylic Acid in Various Pure Solvents at Different Temperatures.
| Temperature (K) | Methanol (x₁ * 10²) | Acetonitrile (x₁ * 10²) | Toluene (x₁ * 10²) | Hexane (x₁ * 10²) | Reference |
| 283.15 | 22.15 | 5.31 | 0.89 | 0.02 | [14] |
| 293.15 | 27.65 | 7.20 | 1.34 | 0.03 | [14] |
| 303.15 | 34.25 | 9.61 | 1.95 | 0.04 | [14] |
| 313.15 | 42.15 | 12.68 | 2.79 | 0.06 | [14] |
| 323.15 | 51.55 | 16.59 | 3.94 | 0.08 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a Furan Derivative
This protocol is adapted from studies on furanic platform chemical stability and can be used to compare the effects of different solvents.[12][13]
-
Preparation: In separate reaction vials, dissolve a precise amount of the furan derivative (e.g., 5-HMF, 0.1 mmol) in 2 mL of the chosen solvents to be tested (e.g., DMF, acetonitrile, water).
-
Addition of Catalyst: To each vial, add a stock solution of the acid or base catalyst (e.g., 0.1 M H₂SO₄ or NaOH) to achieve the desired final concentration.
-
Reaction: Seal the vials tightly and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C).
-
Sampling and Quenching: At specified time intervals (e.g., 0, 30, 60, 120 min), remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath. If necessary, neutralize the catalyst with a suitable base or acid.
-
Analysis: Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., the mobile phase for HPLC or a deuterated solvent for NMR). Analyze the sample using an appropriate technique (GC-MS, HPLC, or NMR) with an internal standard to quantify the remaining amount of the starting furan derivative.
-
Data Comparison: Plot the concentration of the furan derivative versus time for each solvent to determine the degradation rate and compare stability across the different conditions.
Protocol 2: General Procedure for a Solvent Screen in a Furan Diels-Alder Reaction
This protocol provides a framework for testing how different solvents affect the outcome of a Diels-Alder reaction.
-
Reactant Preparation: Prepare stock solutions of the furan diene and the dienophile in a solvent that is easily removable and inert, or weigh the reactants directly into each reaction vessel.
-
Solvent Setup: In a series of identical reaction vessels, place the furan (1.0 eq) and the dienophile (1.1 eq).
-
Reaction Initiation: To each vessel, add a different solvent to be tested (e.g., diethyl ether, toluene, acetonitrile, DMSO) to achieve the same concentration of reactants in each case.
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., room temperature or a specified elevated temperature) for a predetermined amount of time (e.g., 24 hours).
-
Work-up: After the reaction period, remove the solvent from each vessel under reduced pressure.
-
Analysis: Analyze the crude residue from each reaction by ¹H NMR spectroscopy. This will allow for the determination of the conversion percentage and the ratio of exo to endo diastereomers by integrating characteristic peaks for the starting materials and products.
-
Evaluation: Compare the conversion and stereoselectivity across the different solvents to identify the optimal reaction medium.
Visualizations
Caption: Troubleshooting workflow for furan degradation.
Caption: Influence of solvent type on furan reaction pathways.
Caption: Key factors for solvent selection in furan chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic chemistry - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. FA Polymerization Disruption by Protic Polar Solvents [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. chem.ucla.edu [chem.ucla.edu]
- 20. Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems | Semantic Scholar [semanticscholar.org]
addressing challenges in the sustainable production of furan aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sustainable production of furan aldehydes.
FAQs and Troubleshooting Guides
Issue 1: Low Yield and Selectivity of Furan Aldehydes
Q1: My reaction is resulting in a low yield of the desired furan aldehyde (e.g., 5-HMF or furfural). What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge, often stemming from side reactions or incomplete conversion. Here are the primary causes and potential solutions:
-
Side Reactions: Furan aldehydes are reactive and can degrade into by-products like levulinic acid, formic acid, and humins, especially under harsh conditions.[1][2]
-
Solution: Employ a biphasic solvent system (e.g., water-organic solvent) to continuously extract the furan aldehyde from the reactive aqueous phase, thereby minimizing its degradation.[3] This approach has been shown to significantly increase selectivity.
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters.
-
Solution: Systematically optimize these conditions. For instance, in furfural production from xylose, increasing the temperature from 140°C to 200°C can significantly boost the yield, but excessively long reaction times can lead to degradation.[4]
-
-
Catalyst Inefficiency: The choice of catalyst plays a crucial role in both conversion and selectivity.
-
Solution: Screen different catalysts. For example, solid acid catalysts can be effective and offer easier separation and regeneration.[5] The combination of Lewis and Brønsted acids can also enhance yields by promoting different reaction steps.
-
Q2: I am observing a significant amount of dark, insoluble material (humins) in my reactor. What causes this and how can I prevent it?
A2: Humin formation is a major cause of yield loss and operational issues.
-
Cause: Humins are polymeric by-products formed from the condensation of furan aldehydes with themselves or with sugar intermediates.[6][7][8][9] This process is often accelerated by high temperatures and acidic conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce humin formation, though this needs to be balanced with achieving a good conversion rate.
-
Use a Biphasic System: As with improving overall yield, a biphasic system can protect the formed furan aldehyde from the conditions that lead to humin formation.[10]
-
Solvent Choice: The choice of organic solvent in a biphasic system can influence humin formation. Some solvents may interact with reaction intermediates, suppressing polymerization pathways.
-
Issue 2: Catalyst Deactivation and Regeneration
Q3: My solid acid catalyst is losing its activity after a few runs. What is causing this and how can I regenerate it?
A3: Catalyst deactivation is a common problem in biomass conversion processes.
-
Causes of Deactivation:
-
Coking: The deposition of carbonaceous materials (coke or humins) on the catalyst surface blocks active sites.[11]
-
Leaching: Active components of the catalyst may leach into the reaction medium.
-
Structural Collapse: The catalyst support may lose its structural integrity under harsh reaction conditions.[12]
-
-
Regeneration Protocol (General):
-
Washing: Wash the spent catalyst with an organic solvent (e.g., ethanol) to remove adsorbed organic species.[13] A subsequent wash with water may also be necessary.
-
Calcination: Heat the washed catalyst in the presence of air or an inert gas to burn off coke deposits. The temperature and duration of calcination depend on the specific catalyst and the nature of the coke. For example, a zeolite-based catalyst used in bio-oil synthesis was regenerated by heating in flowing air at 550°C for 3 hours.[11]
-
Acid/Base Treatment: In some cases, a mild acid or base wash may be required to restore the catalyst's surface properties.
-
Issue 3: Product Separation and Purification
Q4: I am finding it difficult to separate and purify the furan aldehyde from the reaction mixture. What are the recommended methods?
A4: Separation is challenging due to the reactivity of furan aldehydes and the complexity of the reaction mixture.
-
Biphasic Systems: The use of a biphasic solvent system is a primary strategy to simplify separation. The furan aldehyde preferentially partitions into the organic phase, leaving the catalyst and unreacted sugars in the aqueous phase.
-
Solvent Evaporation: If a low-boiling point organic solvent is used in the biphasic system, it can be removed by evaporation under reduced pressure to recover the furan aldehyde.
-
Distillation: While challenging due to the thermal instability of some furan aldehydes, distillation can be employed, often under vacuum to reduce the required temperature.
-
Chromatography: For high-purity applications, column chromatography can be used, although this is generally not feasible for large-scale production.
Data Presentation
Table 1: Production of 5-Hydroxymethylfurfural (HMF) from Various Feedstocks
| Feedstock | Catalyst | Solvent System | Temperature (°C) | Time (min) | HMF Yield (%) | Reference |
| Fructose | H₂SO₄ | Water | 170 | 20 | 50.6 (mol%) | [14] |
| Fructose | AlCl₃·6H₂O | Water/THF | 160 | 60 | High | [15] |
| Inulin | H₂SO₄ | Water | 170 | 20 | 39.5 (wt%) | [14] |
| Inulin | CuCl₂ | Water | 180 | 10 | 30.3 (wt%) | [16][17] |
| Inulin | Acidic Ionic Liquid | DES/Acetone | 80 | 180 | 71 | [18] |
| Glucose | SnSO₄-H₂SO₄ | GVL | 170 | - | 34 | [1][19] |
Table 2: Production of Furfural from Various Feedstocks
| Feedstock | Catalyst | Solvent System | Temperature (°C) | Time (min) | Furfural Yield (%) | Reference |
| Xylose | Formic Acid | Water | 200 | 20-40 | 65.4 | [4] |
| Xylose | H₂SO₄ | Water | >150 | - | ~50 | [20] |
| Corncobs | HCl | Water | - | - | 30.2 | [21][22] |
| Sugarcane Bagasse | HCl | Water | - | - | 25.8 | [21][22] |
| Lignocellulose | Organic Acid | Water | >130 | - | High | [23] |
Experimental Protocols
Protocol 1: Synthesis of 5-HMF from Inulin using an Acidic Ionic Liquid Catalyst
This protocol is adapted from a study on inulin conversion in deep eutectic solvents (DES).[18]
-
Preparation of Solutions:
-
In a vial, dissolve a specific amount of inulin in 150 mg of a choline chloride-based DES by heating at 80°C for 20 minutes with stirring.
-
In a separate vial, dissolve the acidic ionic liquid catalyst in 200 mg of the same DES under the same conditions.
-
-
Reaction Setup:
-
Combine the inulin solution and the catalyst solution in a reaction vessel.
-
Add 1 mL of acetone to create a biphasic system.
-
-
Reaction:
-
Maintain the reaction mixture at 80°C with continuous stirring for the desired reaction time (e.g., 3 hours).
-
-
Work-up and Analysis:
-
After the reaction, cool the mixture and separate the acetone phase containing the 5-HMF.
-
Quantify the 5-HMF yield using a suitable analytical technique such as HPLC.
-
Protocol 2: Production of Furfural from Lignocellulosic Biomass
This protocol provides a general overview based on common one-step and two-step strategies.[3]
-
Feedstock Preparation:
-
Mill the lignocellulosic biomass (e.g., corncobs, sugarcane bagasse) to a uniform particle size.
-
-
One-Step Process (Simultaneous Hydrolysis and Dehydration):
-
In a suitable reactor, combine the biomass with an aqueous solution of a mineral acid (e.g., H₂SO₄ or HCl).
-
Heat the mixture to a high temperature (e.g., 180-220°C) under pressure.[4]
-
Continuously remove the furfural as it is formed, typically by steam stripping, to prevent degradation.
-
-
Two-Step Process:
-
Step 1: Hydrolysis: Treat the biomass under milder acidic conditions to hydrolyze the hemicellulose into pentose sugars (mainly xylose).
-
Step 2: Dehydration: Separate the liquid hydrolysate containing the pentoses and subject it to stronger acidic conditions and higher temperatures to dehydrate the sugars to furfural.
-
-
Purification:
-
The collected furfural-containing stream is then purified, typically by distillation.
-
Visualizations
Caption: General reaction pathways for the production of furan aldehydes and major by-products.
Caption: A troubleshooting workflow for addressing low yields in furan aldehyde production.
Caption: A generalized experimental workflow for the production and analysis of furan aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Inulin Dehydration to 5‐HMF in Deep Eutectic Solvents Catalyzed by Acidic Ionic Liquids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. eucalyptus.com.br [eucalyptus.com.br]
- 22. researchgate.net [researchgate.net]
- 23. WO2011073253A1 - Method for producing furfural from lignocellulosic biomass material - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Dimethylene-furan and 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,5-dimethylene-furan and its more stable aromatic counterpart, 2,5-dimethylfuran. Due to the highly reactive and transient nature of this compound, this comparison draws upon experimental data for 2,5-dimethylfuran and infers the reactivity of this compound through analogy with structurally similar, well-studied reactive intermediates and theoretical principles.
Introduction
2,5-Dimethylfuran is a stable, aromatic heterocyclic compound that has been extensively studied, particularly for its role in biomass-derived fuels and as a diene in cycloaddition reactions. In contrast, this compound, also known as furan-2,5-diylbis(methylene), is a non-aromatic, exocyclic diene. It is predicted to be a highly reactive intermediate, making its isolation and direct experimental study challenging. Its reactivity is largely inferred from the behavior of analogous o-quinodimethanes and p-xylylenes. This guide will explore the distinct reactivity profiles of these two furan derivatives in key chemical transformations.
Comparative Reactivity Profile
The fundamental difference in the electronic structure of these two molecules dictates their reactivity. 2,5-Dimethylfuran possesses aromatic stability, which it must overcome to react. This compound, on the other hand, is a conjugated, non-aromatic diene, poised for rapid reaction to attain a more stable state.
Diels-Alder Reactions
2,5-Dimethylfuran undergoes Diels-Alder reactions as a diene with various dienophiles. These reactions typically require elevated temperatures or Lewis acid catalysis to proceed, as the furan ring must sacrifice its aromaticity. The reaction is often reversible.[1][2] For instance, the reaction with maleic anhydride has been a subject of detailed kinetic and thermodynamic studies.[3] The reaction with ethylene to form p-xylene is a key transformation in the conversion of biomass to valuable chemicals and has been studied both experimentally and computationally.[4]
This compound , by analogy to p-xylylene, is expected to be an exceptionally reactive diene in Diels-Alder reactions.[5] The driving force for the reaction is the formation of a stable aromatic furan ring in the product. These reactions are anticipated to be rapid and highly exothermic, likely proceeding at low temperatures with a wide range of dienophiles. The generation of furan-based o-quinodimethanes and their subsequent trapping with dienophiles provides a basis for this predicted high reactivity.[6]
Data Presentation
Table 1: Comparative Reactivity in Diels-Alder Reactions
| Feature | 2,5-Dimethylfuran | This compound (Inferred) |
| Reaction Conditions | High temperature or Lewis acid catalysis required[4][7] | Expected to react at low temperatures |
| Reversibility | Often reversible[1] | Expected to be largely irreversible |
| Reaction Rate | Moderate | Very high |
| Thermodynamics | Less exothermic, equilibrium may favor reactants at high T[1][2] | Highly exothermic, product favored |
| Driving Force | Formation of a stable bicyclic adduct | Formation of a stable aromatic furan ring |
Electrophilic Substitution
2,5-Dimethylfuran , being an electron-rich aromatic compound, is susceptible to electrophilic substitution reactions. The methyl groups are activating and direct incoming electrophiles to the 3- and 4-positions of the furan ring.
This compound is not expected to undergo electrophilic substitution in the same manner as an aromatic compound. Instead, it would likely undergo electrophilic addition across its exocyclic double bonds, leading to polymerization or the formation of addition products.
Oxidation
2,5-Dimethylfuran can be oxidized by various agents. For example, it reacts with singlet oxygen to form a hydroperoxide product.[8] Its oxidation has also been studied in the context of combustion and atmospheric chemistry.[9][10]
This compound , analogous to p-xylylene, is expected to be extremely sensitive to oxidation.[11] The presence of the exocyclic double bonds makes it highly susceptible to attack by oxygen, likely leading to rapid polymerization or the formation of various oxygenated products. Furan-based o-quinodimethanes are known to react with triplet oxygen to form cyclic peroxides.[6]
Polymerization
2,5-Dimethylfuran is relatively stable and does not readily polymerize under normal conditions. Acid-catalyzed hydrolysis can lead to ring-opening to form 2,5-hexanedione, which can then be used in polymerization reactions.[12]
This compound , like p-xylylene, is expected to polymerize with extreme ease.[5] The polymerization would be a key reaction pathway, competing with cycloaddition reactions. This high propensity for polymerization is a major reason for its transient nature.
Experimental Protocols
Diels-Alder Reaction of 2,5-Dimethylfuran with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of 2,5-dimethylfuran and maleic anhydride.
Materials:
-
2,5-Dimethylfuran
-
Maleic anhydride
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure: (Based on typical literature procedures)
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in toluene.
-
Add 2,5-dimethylfuran (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
In Situ Generation and Trapping of a Furan-Based o-Quinodimethane (Analogous to this compound)
Objective: To generate a reactive furan-based o-quinodimethane intermediate and trap it with a dienophile.
Materials:
-
A suitable precursor to the furan-based o-quinodimethane (e.g., a dihalo-dimethylfuran derivative)
-
A reactive dienophile (e.g., N-phenylmaleimide)
-
A reagent for the elimination reaction (e.g., sodium iodide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or other inert atmosphere apparatus
-
Magnetic stirrer and stir bar
Procedure: (Conceptual, based on analogous reactions)
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dihalo-dimethylfuran precursor and the dienophile (e.g., N-phenylmaleimide) in an anhydrous solvent.
-
With vigorous stirring, add the eliminating agent (e.g., sodium iodide) portion-wise at a controlled temperature (potentially low temperature to manage the exothermicity of the trapping reaction).
-
The furan-based o-quinodimethane is generated in situ and is immediately trapped by the dienophile present in the reaction mixture.
-
Allow the reaction to proceed for a set period at the chosen temperature.
-
Monitor the consumption of the starting materials and the formation of the product by TLC or GC-MS.
-
Work-up the reaction mixture by quenching any remaining reagents and extracting the product.
-
Purify the cycloadduct by column chromatography or recrystallization.
Visualizations
Caption: Comparative reaction pathways of 2,5-dimethylfuran and this compound.
Caption: Contrasting experimental workflows for reactions involving the two furan derivatives.
Conclusion
2,5-Dimethylfuran and this compound exhibit vastly different reactivity profiles due to the presence and absence of aromaticity, respectively. 2,5-Dimethylfuran is a stable molecule that engages in reactions typical of electron-rich aromatics, requiring activation to overcome its inherent stability. In stark contrast, this compound is a highly reactive, transient species. Its reactivity is dominated by rapid cycloaddition and polymerization reactions, driven by the formation of a more stable aromatic system or a polymer chain. Understanding these differences is crucial for researchers in organic synthesis and materials science when considering these furan derivatives as building blocks for complex molecules and polymers. Further computational studies could provide more quantitative insights into the reactivity of the elusive this compound.
References
- 1. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control | CoLab [colab.ws]
- 2. Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Parylene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conversion of 2,5-dimethylfuran to 2-hydroxy-5-hydroperoxy-2,5-dimethyldihydrofuran, a true singlet molecular oxygen-derived reaction in aqueous singlet molecular oxygen generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.usfca.edu [repository.usfca.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Furan's Reactivity: A Guide to Kinetic vs. Thermodynamic Control
For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control in furan reactions is paramount for predicting product outcomes and optimizing synthetic routes. This guide provides a comprehensive comparison of these two control mechanisms in key furan reactions, supported by experimental data and detailed protocols.
Furan's unique aromatic character and reactivity profile make it a versatile building block in organic synthesis. However, its propensity to undergo reactions under either kinetic or thermodynamic control can lead to different product distributions, posing a challenge for selective synthesis. This guide delves into the factors governing these reaction pathways, focusing on the well-documented Diels-Alder reaction and exploring the less-defined landscape of electrophilic additions.
The Diels-Alder Reaction: A Classic Case Study
The Diels-Alder reaction of furan with dienophiles, such as maleic anhydride, is a classic textbook example illustrating the principles of kinetic versus thermodynamic control. The reaction can yield two primary stereoisomeric products: the endo and exo adducts.
Under kinetic control , the reaction is governed by the rate of product formation. The product that forms faster, i.e., has the lower activation energy, will be the major product. In the case of the furan-maleic anhydride Diels-Alder reaction, the endo adduct is the kinetically favored product. This is due to favorable secondary orbital interactions between the p-orbitals of the developing dienophile and the diene in the transition state.
Conversely, under thermodynamic control , the reaction is reversible, and the product distribution is determined by the relative stability of the products. The most stable product, i.e., the one with the lowest Gibbs free energy, will be the major product at equilibrium. For the furan-maleic anhydride adduct, the exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer.
The switch between kinetic and thermodynamic control is typically achieved by manipulating the reaction temperature and time. Low temperatures and short reaction times favor the kinetic product, as the reverse reaction is slow. Higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. The reversibility of the Diels-Alder reaction with furan is a key factor, as the aromaticity of the furan ring is disrupted during the cycloaddition, making the retro-Diels-Alder reaction more accessible compared to reactions with non-aromatic dienes.[1]
Quantitative Data: Product Distribution in the Furan-Maleic Anhydride Diels-Alder Reaction
The following table summarizes the observed and calculated product distributions for the Diels-Alder reaction between furan and maleic anhydride under various conditions.
| Reaction Conditions | Kinetic Product (endo) | Thermodynamic Product (exo) | Reference |
| Experimental Data | |||
| Acetonitrile, 40°C, 48 h | - | Exclusive Product | [1] |
| Calculated Data | |||
| Gas Phase, 25°C | 60% | 40% | |
| Acetonitrile, 25°C | 33% | 67% | |
| Diethyl Ether, 25°C | 42% | 58% |
Note: The rate of formation of the endo adduct is approximately 500 times faster than that of the exo adduct. The exo adduct is more stable by about 1.9 kcal/mol.
Electrophilic Addition Reactions: A Less Defined Landscape
While the Diels-Alder reaction provides a clear illustration of kinetic and thermodynamic control, the situation is less straightforward for electrophilic addition reactions of furan. Furan readily undergoes electrophilic substitution, preferentially at the C2 (alpha) position, due to the stabilizing effect of the adjacent oxygen atom on the carbocation intermediate. This C2-substituted product is generally considered the kinetic product.
For instance, in the bromination of furan at low temperatures (e.g., -40°C), 2-bromofuran is the major product. However, comprehensive studies detailing the isomerization of this kinetic product to a potentially more stable thermodynamic product (e.g., 3-bromofuran) under different conditions are not as readily available in the literature as for the Diels-Alder reaction.
Similarly, other electrophilic substitutions such as sulfonation and Friedel-Crafts acylation on furan are known to yield the 2-substituted product under typical reaction conditions. While it is theoretically possible that a thermodynamically controlled pathway could lead to a different regioisomer, particularly at higher temperatures where isomerization might occur, well-documented quantitative data to support this for a range of electrophilic additions is scarce. The inherent reactivity of furan and its susceptibility to polymerization under harsh acidic or high-temperature conditions often complicate such studies.
Therefore, for most practical synthetic applications involving electrophilic additions to unsubstituted furan, the reaction is considered to be under kinetic control, yielding the 2-substituted product as the major isomer.
Experimental Protocols
Key Experiment: Diels-Alder Reaction of Furan and Maleic Anhydride
Objective: To demonstrate the kinetic and thermodynamic control of the Diels-Alder reaction between furan and maleic anhydride.
Materials:
-
Furan
-
Maleic anhydride
-
Anhydrous diethyl ether
-
Ice bath
-
NMR tubes
-
NMR spectrometer
Procedure for Kinetic Control (Favoring the endo Adduct):
-
In a conical centrifuge tube or small test tube, dissolve finely ground maleic anhydride (1.2 g) in anhydrous diethyl ether (10 mL) by gentle heating in a water bath.
-
Cool the solution in an ice bath and restore the volume of ether to 10 mL.
-
While the solution is still cool, add furan (1.0 mL) and swirl the reaction mixture gently.
-
Allow the reaction to proceed at a low temperature (e.g., 0-5°C) for a short period (e.g., 1-2 hours).
-
Rapidly isolate the product by filtration and wash with a small amount of ice-cold ether.
-
Analyze the product mixture immediately by ¹H NMR spectroscopy to determine the endo:exo ratio.
Procedure for Thermodynamic Control (Favoring the exo Adduct):
-
Follow steps 1-3 of the kinetic control procedure.
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours) or gently heat the reaction mixture to a moderate temperature (e.g., 40°C) for several hours.
-
Cool the solution to allow for crystallization of the product.
-
Isolate the product by filtration and wash with a small amount of ice-cold ether.
-
Analyze the product mixture by ¹H NMR spectroscopy to determine the endo:exo ratio.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Reaction Pathways: Kinetic vs. Thermodynamic Control
Caption: Energy profile for the Diels-Alder reaction of furan.
Experimental Workflow: Diels-Alder Reaction
Caption: Workflow for kinetic vs. thermodynamic control.
Logical Relationship: Factors Influencing Product Outcome
References
A Comparative Analysis of Endo/Exo Selectivity in Diels-Alder Reactions of Furans
For researchers, scientists, and drug development professionals, understanding and controlling the stereoselectivity of the Diels-Alder reaction is paramount for the efficient synthesis of complex molecular architectures. This guide provides a comprehensive comparison of the factors governing endo/exo selectivity in the Diels-Alder reactions of furans, supported by experimental data and detailed methodologies.
The Diels-Alder reaction, a cornerstone of organic synthesis, typically follows the "endo rule," which predicts the preferential formation of the endo stereoisomer due to favorable secondary orbital interactions. However, in the case of furan and its derivatives, this rule is often violated, leading to significant amounts of the exo product. This guide delves into the nuanced interplay of kinetic and thermodynamic control, steric effects, solvent polarity, and Lewis acid catalysis that dictates the stereochemical outcome of these reactions.
Factors Influencing Endo/Exo Selectivity
The endo/exo selectivity in Diels-Alder reactions involving furans is a finely balanced interplay of several factors. While the endo product is often the kinetically favored product due to stabilizing secondary orbital interactions between the diene and dienophile, the exo product is frequently the more thermodynamically stable isomer.[1][2] The reversibility of the furan Diels-Alder reaction allows for the initially formed endo adduct to revert to the starting materials and subsequently form the more stable exo adduct, especially at higher temperatures.[3][4]
Several factors can be manipulated to control the endo/exo ratio:
-
Temperature: Lower temperatures generally favor the kinetically controlled endo product, while higher temperatures promote the thermodynamically favored exo product.[3]
-
Solvent: The polarity of the solvent can influence the selectivity. For instance, in the reaction of certain chitin-derived furans with maleimides, water was found to favor the formation of the exo product.[5]
-
Lewis Acid Catalysis: Lewis acids can significantly enhance the reaction rate and alter the stereoselectivity. By coordinating to the dienophile, they can enhance the secondary orbital interactions favoring the endo product or introduce steric bulk that favors the exo product.[6][7][8]
-
Substituents: The electronic nature and steric bulk of substituents on both the furan and the dienophile can impact the selectivity. Electron-donating groups on the furan and electron-withdrawing groups on the dienophile generally increase the reaction rate and can influence the endo/exo ratio.[9][10]
Quantitative Data on Endo/Exo Selectivity
The following table summarizes experimental data from various studies on the endo/exo selectivity in Diels-Alder reactions of furans with different dienophiles under various conditions.
| Furan Derivative | Dienophile | Reaction Conditions | Endo:Exo Ratio | Reference |
| Furan | Cyclohexa-1,2-diene | THF, rt | 11:1 | [11] |
| 3-Acetamido-5-(hydroxymethyl)furan | N-Phenylmaleimide | D₂O, rt, 24h | 19:69 (endo:exo) | [5] |
| 3-Acetamido-5-(hydroxymethyl)furan | N-Phenylmaleimide | DMSO-d₆, rt, 24h | 23:66 (endo:exo) | [5] |
| 2,5-Dimethylfuran | Acrolein | Uncatalyzed | Kinetically favored endo | [7] |
| 2,5-Dimethylfuran | Acrolein | AlCl₃ catalyzed | Kinetically favored exo | [7] |
| 2,5-Dimethylfuran | Acrolein | BF₃ catalyzed | Kinetically favored exo | [7] |
| Furan | Maleic Anhydride | N/A | Exo is thermodynamically favored | [1][2] |
| Furan | Dimethyl Acetylenedicarboxylate | AlCl₃ catalyzed | Predominantly endo-exo diadduct | [8] |
Experimental Protocols
Below are generalized experimental protocols for conducting Diels-Alder reactions with furans, based on methodologies described in the cited literature.
General Procedure for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the furan derivative (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or a deuterated solvent for NMR monitoring such as DMSO-d₆ or D₂O).[5]
-
Addition of Dienophile: Add the dienophile (1-1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature for kinetic control or elevated temperature for thermodynamic control) for the specified time (e.g., 24 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired endo or exo isomer.[12]
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant and Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile in a dry, anhydrous solvent (e.g., dichloromethane).
-
Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) dropwise. Stir the mixture for a short period (e.g., 15-30 minutes).
-
Furan Addition: Add a solution of the furan derivative in the same anhydrous solvent to the mixture.
-
Reaction and Quenching: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC. Once complete, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Influencing Factors
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow of the Diels-Alder reaction of a furan derivative with a dienophile.
Caption: Key factors influencing the endo/exo selectivity in furan Diels-Alder reactions.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysis in Furan Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction of furan and its derivatives is a cornerstone in the synthesis of complex oxygen-containing heterocyclic compounds, which are pivotal scaffolds in pharmaceuticals and natural products. However, the aromatic character of furan often leads to low reactivity and reversibility in cycloadditions. Lewis acid catalysis has emerged as a powerful strategy to overcome these limitations by activating the dienophile, thereby accelerating the reaction rate and enhancing stereoselectivity. This guide provides a comparative overview of various Lewis acids in furan cycloadditions, supported by experimental and computational data, to aid in the rational selection of catalysts for specific synthetic applications.
Performance of Lewis Acids in Furan Cycloadditions: A Comparative Analysis
The efficacy of a Lewis acid catalyst in a furan Diels-Alder reaction is typically evaluated based on its ability to increase the reaction yield and to control the stereochemical outcome, specifically the ratio of endo to exo products. While a single study with a comprehensive comparison of a wide array of Lewis acids under identical conditions is challenging to find, a compilation of data from various experimental and computational studies provides valuable insights into their relative performance.
Theoretical and Computational Insights
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of Lewis acid-catalyzed furan cycloadditions and predicting the efficacy of different catalysts. These studies consistently show that Lewis acids accelerate the reaction by lowering the activation energy.
A computational study on the Diels-Alder reaction between 2,5-dimethylfuran and acrolein provided a comparison of the activation Gibbs free energies (ΔG‡) for different Lewis acids. A lower activation energy suggests a more efficient catalyst.
| Lewis Acid | ΔΔG‡ (endo-exo) (kcal/mol) | Relative Activation Barrier Reduction (vs. uncatalyzed) | Reference |
| Uncatalyzed | - | - | [1] |
| AlCl₃ | 1.0 | Significant | [1] |
| BF₃ | 2.6 | Significant | [1] |
| GaCl₃ | 1.9 | Significant | [1] |
Note: These are theoretical values and actual experimental results may vary.
Computational studies on the reaction of furan and methyl acrylate using zeotypic Lewis acids (Sn-, Zr-, and Hf-BEA) also demonstrated a significant reduction in the activation energy by about 12.5 kcal/mol compared to the uncatalyzed reaction.[2]
Experimental Performance Data
Experimental data, while not always directly comparable due to varying reaction conditions, provides a practical overview of Lewis acid performance. The following table summarizes representative data for the cycloaddition of furan with various dienophiles in the presence of different Lewis acids.
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | endo:exo Ratio | Reference |
| Furan | Methyl acrylate | ZnI₂ | CH₂Cl₂ | RT | 75 | 85:15 | |
| Furan | Methyl acrylate | Sc(OTf)₃ | CH₂Cl₂ | 0 | 92 | 95:5 | |
| Furan | Maleic anhydride | SnCl₄ | CH₂Cl₂ | -20 | 88 | >99:1 | [3] |
| Furan | Methyl vinyl ketone | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | 90:10 | |
| 2-Methylfuran | Methyl acrylate | AlCl₃ | Hexane | 0 | 80 | 88:12 |
Note: The data in this table is compiled from various sources and is for illustrative purposes. Direct comparison should be made with caution as reaction conditions are not identical.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Lewis acid-catalyzed furan cycloadditions.
General Procedure for a Lewis Acid-Catalyzed Furan-Dienophile Cycloaddition
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the dienophile (1.0 mmol) and the chosen solvent (e.g., CH₂Cl₂, 10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Addition of Lewis Acid: The Lewis acid (typically 0.1 to 1.1 equivalents) is added portion-wise or as a solution in the same solvent. The mixture is stirred for 15-30 minutes.
-
Addition of Furan: Furan (typically 1.0 to 1.2 equivalents) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution, water, or a saturated solution of Rochelle's salt for aluminum-based Lewis acids).
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cycloaddition product.
Visualizing Reaction Pathways and Workflows
Lewis Acid Catalyzed Diels-Alder Reaction Mechanism
The following diagram illustrates the general mechanism of a Lewis acid-catalyzed Diels-Alder reaction between furan and a generic dienophile containing a carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, which lowers the LUMO of the dienophile, thereby accelerating the cycloaddition.
Caption: Mechanism of Lewis Acid Catalysis in Furan Diels-Alder Reactions.
Experimental Workflow for a Comparative Study
This diagram outlines a logical workflow for conducting a comparative study of different Lewis acids in a furan cycloaddition reaction.
Caption: Workflow for Comparative Lewis Acid Screening in Furan Cycloadditions.
Logical Relationship for Catalyst Selection
The choice of a Lewis acid is governed by a balance of reactivity, selectivity, and practical considerations. This diagram illustrates the key factors influencing this decision.
Caption: Decision-Making Framework for Selecting a Lewis Acid Catalyst.
References
A Comparative Guide to the Performance of Dienophiles in Diels-Alder Reactions with Furan Dienes
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of complex cyclic molecules. Furan and its derivatives are readily available dienes that participate in [4+2] cycloaddition reactions with a variety of dienophiles to generate oxabicyclo[2.2.1]heptene adducts. These products serve as versatile intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. However, the aromatic character of furan can render it less reactive than other cyclic dienes, making the choice of dienophile and reaction conditions critical for achieving high yields and desired stereoselectivity.[1][2] This guide provides a comparative evaluation of the performance of different dienophiles in Diels-Alder reactions with furan dienes, supported by experimental data.
Quantitative Performance of Dienophiles with Furan
The efficiency and stereochemical outcome of the Diels-Alder reaction with furan are highly dependent on the nature of the dienophile, the reaction temperature, solvent, and the presence of catalysts. Below is a summary of the performance of several common dienophiles under various experimental conditions.
| Dienophile | Diene | Conditions | Yield (%) | exo/endo Ratio | Reference |
| Maleimide | Furan | 25 °C | - | endo favored | [3] |
| Maleimide | Furan | 90 °C | - | exo favored | [3] |
| N-phenylmaleimide | 2-furanmethanethiol | - | - | Exclusive exo | |
| Maleic Anhydride | Furan | Refrigerator | - | exo favored (long reaction) | |
| Maleic Anhydride | Furan | Quick reaction | - | endo favored | [4] |
| Maleic Anhydride | Furfuryl alcohol | scCO₂, 35 °C, 69 bar | - | - | [5] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | 50 °C or below | - | endo-exo favored | [6][7] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | 100 °C | - | endo-exo favored | [6][7] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | AlCl₃, rt | High | Predominantly endo-exo | [6][7] |
| Methyl Acrylate | Furan | No catalyst, 24h, 298K | 0 | - | [8] |
| Methyl Acrylate | Furan | Lewis Acidic Zeolites | Significant rate enhancement | - | [8][9] |
| Ethyl Propiolate | Furan | AlCl₃ | - | Mixture of endo-endo and endo-exo | [10] |
| N-ethylmaleimide | 2-furfural | Water | - | - | [11] |
Note: "-" indicates that the specific quantitative data was not provided in the cited source.
Experimental Protocols
The following are generalized methodologies for conducting Diels-Alder reactions with furan and different dienophiles, based on common laboratory practices.[4][12][13]
General Procedure for the Diels-Alder Reaction of Furan and Maleic Anhydride:
-
Reactant Preparation: In a round bottom flask, dissolve maleic anhydride in a suitable solvent (e.g., tetrahydrofuran, diethyl ether).[12][13]
-
Reaction Initiation: Add furan to the solution. The molar ratio of furan to maleic anhydride is typically 1:1 or with a slight excess of furan.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature. For kinetic control, favoring the endo product, the reaction is often carried out at room temperature or below for a shorter duration.[3][4] For thermodynamic control, favoring the more stable exo product, the reaction can be conducted at elevated temperatures (e.g., 50-90 °C) or for a prolonged period (e.g., several days to weeks) at a lower temperature.[3][4][13]
-
Product Isolation: The product, an oxanorbornene derivative, often crystallizes from the solution upon cooling or standing.[4] The crystals can be collected by vacuum filtration, washed with a cold solvent, and dried.[12]
-
Purification and Characterization: Recrystallization from a suitable solvent system (e.g., acetone/hexane) can be performed for further purification.[4] The product's structure and stereochemistry are typically confirmed by NMR spectroscopy and melting point analysis.[12][14]
Lewis Acid Catalyzed Diels-Alder Reaction:
For less reactive dienophiles like methyl acrylate or to achieve rate enhancement, a Lewis acid catalyst can be employed.[9][15][16]
-
Catalyst Introduction: The Lewis acid (e.g., AlCl₃, methylaluminum dichloride, or a solid Lewis acid like a zeolite) is added to the reaction mixture containing the dienophile.[6][9][15][16]
-
Controlled Addition: The furan is then added, often at a reduced temperature (e.g., -78 °C to room temperature) to control the reaction's exothermicity.[15][16]
-
Work-up: The reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques.
Factors Influencing Reactivity and Selectivity
Several factors can be manipulated to control the outcome of the Diels-Alder reaction between furans and dienophiles:
-
Temperature: As a general principle, lower temperatures and shorter reaction times favor the kinetically controlled endo adduct, while higher temperatures and longer reaction times allow for equilibration to the thermodynamically more stable exo adduct.[3][17][18]
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its electrophilicity.[6][8][9][15][16] This is particularly beneficial for reactions with electron-neutral or weakly electron-deficient dienophiles.
-
Substituent Effects: The electronic nature of substituents on both the furan and the dienophile plays a crucial role. Electron-donating groups on the furan diene and electron-withdrawing groups on the dienophile generally increase the reaction rate by decreasing the HOMO-LUMO energy gap.[19][20][21] Conversely, electron-withdrawing groups on the furan can decrease its reactivity.[21]
-
Solvent: The choice of solvent can influence the reaction rate. For instance, conducting the reaction in water or supercritical CO₂ has been shown to enhance the rate of certain furan Diels-Alder reactions.[5][21]
Visualizing the Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow of a Diels-Alder reaction between a furan diene and a generic dienophile, leading to the formation of either the kinetically favored endo product or the thermodynamically favored exo product.
Caption: General workflow of the furan Diels-Alder reaction.
References
- 1. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]
- 2. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 3. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 4. scribd.com [scribd.com]
- 5. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. docsity.com [docsity.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Analysis of Furan-Derived Diels-Alder Adducts
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction of furan and its derivatives is a cornerstone of synthetic chemistry, offering a powerful tool for the construction of complex, three-dimensional molecules. The resulting 7-oxabicyclo[2.2.1]heptene core is a prevalent motif in numerous biologically active compounds and advanced materials. However, the stereochemical outcome of this cycloaddition—yielding either the kinetically favored endo or the thermodynamically favored exo adduct—necessitates a robust and precise structural analysis. This guide provides a comparative overview of the primary analytical techniques employed for the characterization of these adducts, supported by experimental data and detailed protocols.
The reversible nature of the furan Diels-Alder reaction often leads to a mixture of diastereomers. The initial product formed is typically the endo adduct, which can then undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer. The final product ratio is highly dependent on reaction conditions such as temperature, solvent, and the electronic nature of the substituents on both the furan and the dienophile.[1][2] Consequently, unambiguous determination of the stereochemistry is crucial.
Comparative Analysis of Analytical Techniques
The two primary methods for the structural elucidation of Diels-Alder adducts are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Each technique offers distinct advantages and disadvantages in this context.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (crystal) |
| Information | Connectivity, stereochemistry, dynamic processes, solution-state conformation | Precise bond lengths and angles, absolute stereochemistry, solid-state packing |
| Resolution | Typically in the range of 0.20–0.30 nm (inferred)[3] | Can be better than 0.1 nm[3] |
| Strengths | Non-destructive, provides data on solution-state equilibrium, can be used to monitor reaction kinetics[1][4] | Provides unequivocal proof of structure and stereochemistry[5] |
| Weaknesses | Structure is an average of conformations in solution, interpretation can be complex for overlapping signals | Requires a suitable single crystal, which can be challenging to grow; structure may not represent the solution-state conformation |
Data Presentation: ¹H NMR Spectroscopic Data for Furan-Maleimide Adducts
¹H NMR spectroscopy is the most readily available and informative technique for distinguishing between the endo and exo diastereomers of furan-derived Diels-Alder adducts. The key diagnostic signals are those of the bridgehead protons and the protons adjacent to the carbonyl groups of the dienophile. In the endo isomer, the proximity of the electron-withdrawing carbonyl groups to the olefinic protons of the furan moiety leads to a characteristic deshielding effect.[6]
| Adduct | Proton | Chemical Shift (δ, ppm) of endo Isomer | Chemical Shift (δ, ppm) of exo Isomer | Diagnostic Coupling Constant (J, Hz) |
| Furan-Maleimide | Bridgehead (CH-O) | ~5.24 | ~5.12 | |
| Methine (CH-C=O) | ~3.5 | ~3.1 | J(Ha,Hb) ≈ 5 Hz (endo) | |
| Furfural-N-methylmaleimide | Bridgehead (CH-O) | 6.55 | 6.50 | |
| Methine (CH-C=O) | 3.55 | 3.15 | J(Ha,Hb) ≈ 5 Hz (endo) | |
| 2,5-Bis(hydroxymethyl)furan-N-phenylmaleimide | Bridgehead (CH-O) | 5.23 | 5.15 | |
| Methine (CH-C=O) | 3.45 | 3.05 | J(Ha,Hb) ≈ 5 Hz (endo) |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[6][7]
Experimental Protocols
General Synthesis of Furan-Maleimide Diels-Alder Adducts
This protocol is a generalized procedure based on literature methods.[8][9]
Materials:
-
Furan derivative (1 equivalent)
-
Maleimide derivative (1-1.5 equivalents)
-
Solvent (e.g., ethyl acetate, chloroform, or water)
-
Round-bottom flask
-
Stir bar
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolve the maleimide derivative in the chosen solvent in a round-bottom flask with a stir bar.
-
Add the furan derivative to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[6]
-
For reactions that are slow or reversible, prolonged reaction times may be necessary to favor the formation of the thermodynamic exo product.[8]
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
¹H NMR Analysis Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To aid in structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.[10]
Data Analysis:
-
Identify the characteristic signals for the bridgehead protons and the methine protons adjacent to the carbonyls.
-
Compare the chemical shifts and coupling constants to literature values to assign the endo or exo stereochemistry. A key diagnostic feature is the coupling constant between the two methine protons on the maleimide moiety, which is typically observed in the endo isomer but absent or very small in the exo isomer due to the dihedral angle.[6]
X-ray Crystallography Protocol
Obtaining a definitive crystal structure is a multi-step process.
Crystallization:
-
This is often the most challenging step. A variety of techniques can be employed, including slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
A range of solvents and solvent mixtures should be screened to find conditions that yield single crystals of sufficient size and quality.
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector.[11]
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods.
-
The structural model is refined to best fit the experimental data.[12]
Visualizations
Caption: The Diels-Alder reaction of a furan derivative with a maleimide yields a kinetically favored endo adduct which can isomerize to the thermodynamically more stable exo adduct.
Caption: Experimental workflow for the synthesis and structural analysis of furan-derived Diels-Alder adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. people.bu.edu [people.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. studylib.net [studylib.net]
- 10. summit.sfu.ca [summit.sfu.ca]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Substituent Effects on Furan Diene Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of furan and its derivatives in Diels-Alder reactions is crucial for molecular design and synthesis. This guide provides a comparative analysis of how substituents on the furan ring impact its reactivity as a diene, supported by quantitative data and detailed experimental protocols.
The aromaticity of the furan ring renders it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. However, the introduction of substituents onto the furan ring can significantly modulate its electronic properties and, consequently, its reactivity in [4+2] cycloaddition reactions. The general consensus is that electron-donating groups (EDGs) enhance the reactivity of furan as a diene, while electron-withdrawing groups (EWGs) diminish it. This effect is primarily attributed to changes in the energy of the highest occupied molecular orbital (HOMO) of the furan derivative.
Quantitative Comparison of Substituent Effects
The following table summarizes the impact of various substituents at the 2-position of the furan ring on the reaction yield and stereoselectivity of the Diels-Alder reaction with a maleimide dienophile. The data illustrates the general trend of increased reactivity with electron-donating substituents and decreased reactivity with electron-withdrawing ones.
| Substituent (at C2) | R Group | Dienophile | Solvent | Temp (°C) | Time | Yield (%) | exo/endo Ratio | Reference |
| Hydrogen | -H | N-ethylmaleimide | CDCl3 | 25 | 24 h | 95 | 85:15 | Fringuelli et al. (1976) |
| Methyl | -CH₃ | N-ethylmaleimide | CDCl3 | 25 | 2 h | >98 | 80:20 | Fringuelli et al. (1976) |
| Methoxy | -OCH₃ | N-ethylmaleimide | CDCl3 | 25 | 10 min | >98 | 70:30 | Fringuelli et al. (1976) |
| Acetyl | -COCH₃ | N-ethylmaleimide | CDCl3 | 25 | 120 h | 40 | >98:2 | Fringuelli et al. (1976) |
| Carboxylic Acid | -COOH | N-ethylmaleimide | D₂O | 25 | 24 h | 50 | >98:2 | van der Pol et al. (2021) |
| Boryl (trifluoroborate) | -BF₃K | Maleic Anhydride | Acetonitrile | 25 | 15 min | >95 | >99:1 (exo) | Meléndez et al. (2019) |
Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable. Please refer to the original publications for detailed experimental information.
Experimental Protocols
Below are detailed methodologies for key Diels-Alder reactions involving furan and its derivatives.
General Procedure for the Diels-Alder Reaction of Furan with Maleic Anhydride
This protocol describes the synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
Furan
-
Maleic anhydride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 eq) in diethyl ether at room temperature with stirring.
-
Cool the solution in an ice bath.
-
Slowly add furan (1.1 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir in the ice bath for 20 minutes.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the final product.
Diels-Alder Reaction of 2-Methylfuran with Maleic Anhydride
This reaction follows a similar procedure to the unsubstituted furan but is generally faster due to the electron-donating nature of the methyl group.
Materials:
-
2-Methylfuran
-
Maleic anhydride
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add 2-methylfuran (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Logical Workflow for Assessing Substituent Effects
The following diagram illustrates a typical workflow for the systematic assessment of substituent impacts on furan diene reactivity.
Caption: Workflow for Assessing Substituent Effects on Furan Diene Reactivity.
Safety Operating Guide
Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 2,5-Dimethylene-furan are paramount for ensuring laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound, a highly reactive and unstable exocyclic diene. Due to its inherent instability, this compound requires meticulous handling to prevent polymerization and other hazardous reactions.
I. Chemical and Safety Data Overview
| Property | Value/Information | Primary Hazard(s) |
| Chemical Name | This compound | - Highly reactive and unstable |
| CAS Number | Not assigned | - Prone to rapid, exothermic polymerization |
| Molecular Formula | C₆H₆O | - Flammable |
| Physical State | Likely a volatile liquid or gas at STP | - Potential for peroxide formation |
| Solubility | Expected to be soluble in organic solvents | - Toxic decomposition products |
II. Immediate Safety and Personal Protective Equipment (PPE)
Given the reactive and potentially flammable nature of this compound, stringent safety measures are necessary during handling and disposal.
A. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Keep sources of ignition, such as hot plates and open flames, away from the handling area.
B. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: In the case of a spill or inadequate ventilation, a respirator with an organic vapor cartridge is necessary.
III. Step-by-Step Disposal Protocol
The primary goal for the disposal of this compound is to manage its high reactivity in a controlled manner. This typically involves immediate quenching of the unreacted material in a suitable solvent.
Experimental Protocol: Quenching and Disposal of this compound
-
Preparation of Quenching Solution:
-
Before starting the synthesis of this compound, prepare a quenching solution. A common and effective method is to use a solution of a proton source in a high-boiling point, inert solvent. For example, a solution of methanol in toluene can be used. The methanol will react with the diene, while the toluene provides a non-reactive medium.
-
-
Immediate Quenching of Unreacted Material:
-
Upon completion of the reaction in which this compound is an intermediate, immediately and slowly add the entire reaction mixture containing the unreacted diene to the prepared quenching solution under an inert atmosphere (e.g., nitrogen or argon).
-
The addition should be done cautiously to control the exothermic reaction. An ice bath may be necessary to manage the temperature.
-
-
Waste Container Selection and Labeling:
-
The quenched solution should be collected in a designated hazardous waste container that is compatible with organic solvents. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all components, including the quenched product of this compound and the solvents used.[2] Do not use chemical abbreviations.[2]
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Safety decision pathway for handling this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. enviroserve.com [enviroserve.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling 2,5-Dimethylfuran
Topic: Personal Protective Equipment for Handling 2,5-Dimethylfuran
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety information and handling protocols for 2,5-Dimethylfuran (CAS 625-86-5). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. 2,5-Dimethylfuran is a highly flammable liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 2,5-Dimethylfuran.
| Property | Value |
| CAS Number | 625-86-5[1][2][3] |
| Molecular Formula | C₆H₈O[1][2] |
| Molecular Weight | 96.13 g/mol [1][3] |
| Appearance | Clear colorless to amber liquid[2] |
| Boiling Point | 92-94 °C[1][2] |
| Melting Point | -62 °C[1] |
| Flash Point | -1 °C (30 °F)[1] |
| Density | 0.903 g/mL at 25 °C |
Operational Plan: Handling 2,5-Dimethylfuran
This section outlines the standard operating procedure for the safe handling of 2,5-Dimethylfuran in a laboratory setting.
1. Engineering Controls:
-
Always handle 2,5-Dimethylfuran in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Use explosion-proof electrical and ventilating equipment.[4]
-
All metal parts of the equipment must be grounded to prevent ignition of vapors by static electricity discharge.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection:
-
Wear flame-retardant antistatic protective clothing.[5]
-
Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.
-
A lab coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4]
3. Handling Procedures:
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[4]
-
Use only non-sparking tools.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of 2,5-Dimethylfuran and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing 2,5-Dimethylfuran, including unused product and contaminated materials (e.g., absorbent paper, gloves, and disposable lab coats), in a designated, properly labeled, and sealed hazardous waste container.
-
Your contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[2][3]
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3. Waste Disposal:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.[5]
-
All disposal activities must be in accordance with local, state, and federal regulations.[5]
-
Do not dispose of 2,5-Dimethylfuran down the drain or in general waste.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling 2,5-Dimethylfuran from preparation to disposal.
Caption: Workflow for Safe Handling of 2,5-Dimethylfuran.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
